molecular formula C14H10Cl2O2 B1300814 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 66742-56-1

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B1300814
CAS No.: 66742-56-1
M. Wt: 281.1 g/mol
InChI Key: IBSVCXCLEDNCTC-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSVCXCLEDNCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352865
Record name 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66742-56-1
Record name 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 66742-56-1

This technical guide provides a comprehensive overview of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, and known biological context, drawing from available scientific literature.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 66742-56-1[1][2]
Molecular Formula C₁₄H₁₀Cl₂O₂
Molecular Weight 281.13 g/mol
Melting Point 92 °C[2]
Boiling Point (Predicted) 422.0 ± 35.0 °C[2]
Density (Predicted) 1.340 ± 0.06 g/cm³[2]
Storage Temperature Room Temperature, Inert Atmosphere[2]

Synthesis Protocol

The synthesis of this compound can be achieved through the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. The following protocol is based on established methodologies.[3]

Materials and Reagents:
  • 3,4-Dihydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:

A mixture of 3,4-dihydroxybenzaldehyde, 3,4-dichlorobenzyl chloride, sodium bicarbonate, and a catalytic amount of sodium iodide in dimethylformamide is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by partitioning between ethyl acetate and water. The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a solid.

Spectroscopic Data

  • ¹H NMR (CDCl₃): Expected signals would include a singlet for the aldehyde proton (around δ 9.8-10.0 ppm), aromatic protons for the benzaldehyde and dichlorobenzyl rings (in the range of δ 6.9-7.8 ppm), and a singlet for the benzylic methylene protons (around δ 5.1 ppm).

  • ¹³C NMR (CDCl₃): Key signals would be observed for the aldehyde carbonyl carbon (around δ 191 ppm), aromatic carbons, and the benzylic methylene carbon (around δ 70 ppm).

  • IR (KBr): Characteristic absorption bands would be expected for the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and C-O ether linkages.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity, mechanism of action, and specific signaling pathways of this compound is limited in the public domain. However, research on related benzaldehyde derivatives provides insights into its potential pharmacological profile.

Potential Antifungal Activity:

Studies on various benzaldehyde derivatives have demonstrated their potential as antifungal agents. The proposed mechanism of action involves the disruption of cellular antioxidation systems in fungi.[4] It is hypothesized that these compounds act as redox-active agents, leading to an imbalance in cellular redox homeostasis, which can inhibit fungal growth.[4] Some benzaldehydes have also been shown to enhance the efficacy of conventional antifungal drugs, a phenomenon known as chemosensitization.[4]

Potential Anti-inflammatory Activity:

Certain benzaldehyde derivatives have been investigated for their anti-inflammatory properties. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators in macrophages. While a specific signaling pathway for this compound has not been elucidated, related compounds have been shown to modulate pathways such as the NF-κB signaling cascade.

Potential Modulation of the Sonic Hedgehog Signaling Pathway:

Research on other benzaldehyde derivatives, specifically 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, has indicated their ability to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes.[5] This activation has been linked to protective effects against cellular stress and apoptosis.[5]

Experimental Workflows and Logical Relationships

To investigate the potential biological activities of this compound, a series of logical experimental workflows can be proposed.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antifungal Antifungal Assays (MIC Determination) Characterization->Antifungal Anti_inflammatory Anti-inflammatory Assays (e.g., in Macrophages) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assays Characterization->Cytotoxicity Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR for Shh, NF-κB) Antifungal->Signaling_Pathway Anti_inflammatory->Signaling_Pathway Enzyme_Inhibition Enzyme Inhibition Assays

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

The proposed workflow begins with the synthesis and rigorous characterization of the compound. Following confirmation of its identity and purity, the compound would undergo a battery of biological screens to assess its potential antifungal, anti-inflammatory, and cytotoxic activities. Promising results from these initial screens would then warrant more in-depth studies to elucidate the underlying mechanism of action, including the investigation of its effects on specific signaling pathways.

potential_signaling_pathways cluster_shh Sonic Hedgehog Pathway cluster_nfkb NF-κB Pathway Compound This compound Shh Shh Compound->Shh potential activation IKK IKK Complex Compound->IKK potential inhibition Smo Smoothened (Smo) Shh->Smo Gli Gli Transcription Factors Smo->Gli IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases

Caption: Potential signaling pathways that may be modulated by this compound based on related compounds.

This diagram illustrates the potential interaction of the compound with the Sonic Hedgehog and NF-κB signaling pathways. Based on literature for other benzaldehydes, it is hypothesized that this compound could potentially activate the Shh pathway, leading to the activation of Gli transcription factors, or inhibit the NF-κB pathway by preventing the degradation of IκB. These proposed interactions require experimental validation.

References

Technical Guide: Determination of the Molecular Weight of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for determining the molecular weight of the chemical compound 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The document outlines the molecular formula and the atomic weights of its constituent elements, culminating in a precise calculation of its molecular weight.

Chemical Identity

  • Compound Name: this compound

  • CAS Number: 66742-56-1

  • Molecular Formula: C₁₄H₁₀Cl₂O₂[1][2]

This formula indicates that each molecule of the compound is composed of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms.

Atomic Weight of Constituent Elements

The calculation of the molecular weight is based on the atomic weights of each element present in the molecule. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolAtomic NumberStandard Atomic Weight ( g/mol )
CarbonC612.011[3][4][5][6]
HydrogenH11.008[7][8][9][10][11]
ChlorineCl1735.453[12][13][14][15][16]
OxygenO815.999[17][18][19][20][21]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation for C₁₄H₁₀Cl₂O₂ is as follows:

  • MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Cl atoms × Atomic Weight of Cl) + (Number of O atoms × Atomic Weight of O)

  • MW = (14 × 12.011) + (10 × 1.008) + (2 × 35.453) + (2 × 15.999)

  • MW = 168.154 + 10.080 + 70.906 + 31.998

  • MW = 281.138 g/mol

Summary of Molecular Data

ParameterValue
Molecular FormulaC₁₄H₁₀Cl₂O₂
Molar Mass281.138 g/mol
Exact Mass280.0057849 Da[2][22]

The calculated molecular weight is consistent with values found in chemical databases.[1][2]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound from its molecular formula.

MolecularWeight_Calculation A Identify Molecular Formula (C₁₄H₁₀Cl₂O₂) B Determine Constituent Elements (C, H, Cl, O) A->B C Obtain Standard Atomic Weights B->C D C: 12.011 H: 1.008 Cl: 35.453 O: 15.999 C->D E Multiply Atomic Weight by Atom Count for Each Element C->E F Sum the Weights of All Atoms E->F G Calculated Molecular Weight (281.138 g/mol) F->G

Caption: Workflow for calculating molecular weight.

Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and established atomic weights. As such, it does not involve experimental protocols or biological signaling pathways. These elements are typically relevant to the analysis of a substance's biological activity or its synthesis, which are outside the scope of this specific technical guide.

References

A Technical Guide to the Physical Properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a compound of interest in various research and development fields. This document outlines key physical data, experimental methodologies for their determination, and a general workflow for its synthesis and characterization.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. Below is a summary of the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₀Cl₂O₂[1]
Molecular Weight 281.13 g/mol [1]
Melting Point 92 °C[1]
Boiling Point 422.0±35.0 °C (Predicted)[1]
Density 1.340±0.06 g/cm³ (Predicted)[1]
CAS Number 66742-56-1[1]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard experimental protocols for measuring the key physical properties of a solid compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (for high-boiling solids)

For high-boiling solids, the boiling point is often determined under reduced pressure to prevent decomposition. The predicted boiling point of this compound is quite high, suggesting that vacuum distillation would be the preferred method for experimental determination.

Methodology: Vacuum Distillation

  • Apparatus Setup: The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump. A manometer is included in the system to measure the pressure.

  • Heating: The distillation flask is heated gently in a heating mantle.

  • Distillation: As the compound boils, the vapor travels into the condenser, where it liquefies and is collected in the receiving flask.

  • Temperature and Pressure Recording: The temperature of the vapor and the pressure within the system are recorded.

  • Correction to Atmospheric Pressure: The observed boiling point at a reduced pressure can be converted to the normal boiling point (at atmospheric pressure) using a nomograph or the Clausius-Clapeyron equation.

Solubility Assessment

Understanding a compound's solubility in various solvents is essential for purification, formulation, and biological studies.

Methodology: Qualitative and Quantitative Determination

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

  • Qualitative Assessment: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 0.1-0.5 mL) of the solvent. The mixture is agitated at a constant temperature. Visual observation determines if the compound is soluble, partially soluble, or insoluble.

  • Quantitative Measurement (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove the excess solid. The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure and purity of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbon atoms, and their connectivity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds. For this compound, characteristic peaks for the aldehyde C=O stretch, aromatic C=C bonds, and the C-O-C ether linkage would be expected.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physical and structural characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Hydroxybenzaldehyde + 3,4-Dichlorobenzyl chloride Reaction Williamson Ether Synthesis Reactants->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Recrystallization / Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct MeltingPoint Melting Point Determination PureProduct->MeltingPoint Spectroscopy Spectroscopic Analysis (NMR, IR, MS) PureProduct->Spectroscopy Solubility Solubility Studies PureProduct->Solubility

Caption: General workflow for the synthesis and characterization of the target compound.

References

Technical Guide: Physicochemical and Biological Properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is an aromatic aldehyde of interest in medicinal chemistry and materials science. Its dichlorobenzyl moiety and benzaldehyde core suggest potential applications as a synthetic intermediate and biologically active agent. This technical guide provides a comprehensive overview of its key physicochemical properties, a detailed experimental protocol for its melting point determination, and an exploration of relevant biological signaling pathways associated with structurally similar benzaldehyde derivatives.

Physicochemical Data

The primary physicochemical data for this compound is summarized in the table below.

PropertyValueReference
Melting Point 92 °C[1]
Molecular Formula C₁₄H₁₀Cl₂O₂
Molecular Weight 281.13 g/mol
Appearance White crystalline solid or chunky powder (inferred from similar compounds)

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical physical property used for identification and purity assessment. The following protocol outlines the capillary method for determining the melting point of this compound.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline this compound on a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound.

    • Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-4 mm in height.

  • Loading the Sample:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended):

    • To save time, a rapid initial determination can be performed to find the approximate melting range.

    • Set the heating rate to a rapid increase (10-20 °C per minute).

    • Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten. This provides a rough melting range.

    • Allow the apparatus to cool to at least 20 °C below the observed approximate melting point before proceeding.

  • Accurate Melting Point Determination:

    • Insert a new, properly packed capillary tube.

    • Set the heating rate to a slow and steady increase of 1-2 °C per minute as the temperature approaches the expected melting point.

    • Carefully observe the sample through the eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-2 °C). A broad melting range often indicates the presence of impurities.

  • Post-Measurement:

    • Turn off the heating apparatus and allow it to cool.

    • Dispose of the used capillary tube in the appropriate glass waste container.

Biological Context: Signaling Pathways

Benzaldehyde and its derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of key cellular signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The diagram below illustrates a simplified representation of the MAPK signaling pathway, which can be influenced by benzaldehyde derivatives. These compounds have been observed to suppress the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby inhibiting downstream inflammatory responses.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS JNK_Pathway JNK Pathway Receptor->JNK_Pathway p38_Pathway p38 Pathway Receptor->p38_Pathway RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors JNK_Pathway->Transcription_Factors p38_Pathway->Transcription_Factors Benzaldehyde_Derivative This compound (and similar derivatives) Benzaldehyde_Derivative->MEK Benzaldehyde_Derivative->JNK_Pathway Benzaldehyde_Derivative->p38_Pathway Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: MAPK signaling pathway and points of inhibition by benzaldehyde derivatives.

The following DOT script describes a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Materials: 4-Hydroxybenzaldehyde & 3,4-Dichlorobenzyl halide Reaction Williamson Ether Synthesis Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization Purification->Characterization MP Melting Point Determination Characterization->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Characterization->Spectroscopy End Pure Product: This compound MP->End Spectroscopy->End

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and related physicochemical properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide also includes information on structurally similar compounds to provide a predictive framework for its behavior in various solvent systems. Furthermore, detailed experimental protocols for solubility determination and compound quantification are presented to aid in further research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its close analogs is presented in Table 1. Understanding these properties is crucial for predicting the compound's solubility and for designing appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water SolubilityOther Solubilities
This compound66742-56-1C₁₄H₁₀Cl₂O₂281.1392422.0 ± 35.0 (Predicted)Insoluble (Predicted)Not specified
4-Benzyloxybenzaldehyde4397-53-9C₁₄H₁₂O₂212.2471-74197-199 (11 mmHg)Insoluble[1][2]Chloroform (Slightly), Ethyl Acetate (Sparingly)[1][2]
Benzaldehyde100-52-7C₇H₆O106.12-26178.1Insoluble[3]Soluble in many organic solvents
3,4-Dichlorobenzaldehyde6287-38-3C₇H₄Cl₂O175.0143-46231Insoluble in water[4]Not specified

Experimental Protocols

1. Solubility Determination: Shake-Flask Method

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound.

  • Materials:

    • This compound

    • Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, etc.)

    • Vials with screw caps

    • Orbital shaker or vortex mixer

    • Constant temperature bath or incubator

    • Centrifuge

    • Analytical balance

    • Syringes and filters (e.g., 0.45 µm PTFE)

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • For complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a suitable syringe filter into a clean vial.

    • Dilute the filtrate with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

    • The solubility is then expressed in units such as mg/mL or mol/L.

2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive method for the quantification of aromatic aldehydes.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

    • A reverse-phase C18 column is typically suitable.

  • Methodology:

    • Mobile Phase Preparation: A common mobile phase for benzaldehyde derivatives is a gradient or isocratic mixture of acetonitrile and water, which may be acidified with a small amount of acetic or formic acid to improve peak shape.

    • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Prepare the saturated solutions from the solubility experiment as described above, including the final dilution step.

    • Chromatographic Conditions:

      • Column: C18, e.g., 250 x 4.6 mm, 5 µm

      • Mobile Phase: e.g., Acetonitrile:Water (gradient or isocratic)

      • Flow Rate: e.g., 1.0 mL/min

      • Injection Volume: e.g., 10 µL

      • Column Temperature: e.g., 25 °C

      • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax).

    • Analysis: Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. Then, inject the unknown samples and determine their concentration from the calibration curve.

Visualizations

Synthesis Workflow

As no specific signaling pathways involving this compound are documented in the public domain, a logical workflow for its synthesis is presented. The following diagram illustrates a general and widely used method for the synthesis of benzyloxybenzaldehyde derivatives, which is the Williamson ether synthesis. A detailed procedure for a similar compound, 4-benzyloxybenzaldehyde, involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate.[5]

Synthesis_Workflow Reactant1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 3,4-Dichlorobenzyl Bromide Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Crude Product Product 4-[(3,4-Dichlorobenzyl)oxy] benzaldehyde Purification Purification (Recrystallization) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Logic for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of the target compound.

Solubility_Determination_Workflow Start Start: Excess Compound + Solvent Equilibration Equilibration (Shake-Flask @ Constant T) Start->Equilibration PhaseSeparation Phase Separation (Centrifugation) Equilibration->PhaseSeparation Sampling Sampling & Filtration of Supernatant PhaseSeparation->Sampling Quantification Quantification (e.g., HPLC-UV) Sampling->Quantification Result Solubility Data (mg/mL or mol/L) Quantification->Result

Caption: Workflow for experimental solubility determination.

References

An In-depth Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, including its chemical identity, synthesis, physicochemical properties, and potential applications in drug discovery and development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Properties

This compound is an aromatic ether and aldehyde. The benzaldehyde functional group serves as a versatile synthetic handle, while the 3,4-dichlorobenzyl moiety significantly influences the molecule's steric and electronic properties, often enhancing its lipophilicity and potential for specific interactions with biological targets.

IUPAC Name: this compound[1]

Synonyms: 4-(3,4-Dichlorobenzyloxy)benzaldehyde

Table 1: Physicochemical Properties

Property Value Source
CAS Number 66742-56-1 [1][2]
Molecular Formula C₁₄H₁₀Cl₂O₂ [1][2]
Molecular Weight 281.13 g/mol [1][2]
Melting Point 92 °C [2]

| Boiling Point | 422.0 ± 35.0 °C (Predicted) |[2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride under basic conditions. A similar methodology is employed for the regioselective protection of catechols, indicating the robustness of this approach.[3][4]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from general procedures for the synthesis of analogous aryl-benzyl ethers.

Materials:

  • 4-hydroxybenzaldehyde

  • 3,4-dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or a similar base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.

  • Add 3,4-dichlorobenzyl chloride (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture overnight. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water (3 x 20 mL).

  • Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Evaporate the solvent in vacuo.

  • Purify the resulting solid by chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

This synthetic approach is efficient, with yields for analogous reactions reported in the range of 67-95%.[3][5]

Diagram 1: Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Reaction Reaction 4-hydroxybenzaldehyde->Reaction 3,4-dichlorobenzyl_chloride 3,4-Dichlorobenzyl Chloride 3,4-dichlorobenzyl_chloride->Reaction Base K₂CO₃ Base->Reaction Solvent Acetone Solvent->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Caption: Williamson ether synthesis of the target compound.

Applications in Drug Development

While specific studies on the biological activity of this compound are not extensively documented in the provided context, its structural motifs are prevalent in medicinal chemistry. The benzaldehyde group is a key precursor for various heterocyclic compounds and other pharmacologically active scaffolds.

a) Intermediate for Schiff Bases and Thiazolidinones: The aldehyde functionality can readily undergo condensation reactions with primary amines to form Schiff bases. These intermediates can be further cyclized, for instance, with thioglycolic acid to produce bis-1,3-thiazolidin-4-ones, a class of heterocyclic compounds with diverse biological activities.[5]

b) Precursor for Chalcones: Benzaldehyde derivatives are critical starting materials for the Claisen-Schmidt condensation with acetophenones to synthesize chalcones.[6] Chalcones are known to exhibit a wide array of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The dichlorobenzyl moiety in the target molecule could be exploited to generate novel chalcone derivatives with potentially enhanced or specific activities.[6]

c) Potential as a Bioavailability Enhancer: The parent molecule, benzaldehyde, has been shown to act as an absorption promoter for drugs with low bioavailability. It is suggested that benzaldehyde can disturb the integrity of the lipid bilayer in cell membranes, thereby enhancing membrane permeability.[7] This suggests that derivatives like this compound could be investigated for similar properties or as part of prodrug strategies.

Diagram 2: Potential Synthetic Applications in Medicinal Chemistry

G cluster_derivatives Bioactive Scaffolds Start This compound Schiff_Base Schiff Bases Start->Schiff_Base + R-NH₂ Chalcones Chalcones Start->Chalcones + Acetophenone Thiazolidinones Thiazolidinones Schiff_Base->Thiazolidinones + Thioglycolic Acid

Caption: Synthetic pathways to bioactive molecules.

Diagram 3: Structural Contributions to Activity

G Molecule This compound Benzaldehyde Moiety Dichlorobenzyl Moiety Function1 Reactive handle for synthesis (e.g., Schiff bases, chalcones) Molecule:f1->Function1 Function2 Increases lipophilicity Potential for specific receptor binding Molecule:f2->Function2

Caption: Structure-function relationships of the molecule.

References

An In-depth Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores the potential biological activities of benzaldehyde derivatives, providing context for future research and development.

Chemical Structure and Properties

This compound is an organic compound characterized by a benzaldehyde core substituted at the 4-position with a (3,4-dichlorobenzyl)oxy group.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₀Cl₂O₂[1]
Molecular Weight 281.13 g/mol [1]
Melting Point 92 °C[1]
Boiling Point 422.0 ± 35.0 °C (Predicted)[1]
CAS Number 66742-56-1

Synthesis

The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for forming ethers. This specific synthesis involves the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde.

Reaction Scheme:

synthesis 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde reagents + NaHCO₃, NaI DMF, 40°C 3,4-Dihydroxybenzaldehyde->reagents 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl chloride 3,4-Dichlorobenzyl_chloride->reagents Product 4-[(3,4-Dichlorobenzyl)oxy]-3-hydroxybenzaldehyde reagents->Product

Caption: Synthesis of a precursor to the target compound via Williamson ether synthesis.

Experimental Protocol:

The following protocol is adapted from the general procedure described by Plourde and Spaetzel for the regioselective protection of 3,4-dihydroxybenzaldehyde.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 10% Aqueous HCl

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (~1.0 mmol) in DMF (5 mL), add sodium bicarbonate (~1.5 mmol), 3,4-dichlorobenzyl chloride (~2.0 mmol), and sodium iodide (~0.3 mmol).

  • Stir the resulting mixture at 40°C for 24 hours.

  • After 24 hours, add 10% aqueous HCl (10 mL) to the reaction mixture.

  • Extract the solution with ethyl acetate (3 x 10 mL).

  • Combine the organic fractions and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Evaporate the solvent in vacuo to yield the crude product.

  • Purify the crude product by chromatography on silica gel to obtain 4-[(3,4-Dichlorobenzyl)oxy]-3-hydroxybenzaldehyde.

Note: The final step to obtain this compound would involve the removal or modification of the 3-hydroxyl group, a step not detailed in the referenced general procedure.

Spectroscopic Data (Predicted)

3.1. ¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.9s1H, -CHO
~7.8d2H, Ar-H (ortho to -CHO)
~7.6d1H, Ar-H (on dichlorobenzyl)
~7.5dd1H, Ar-H (on dichlorobenzyl)
~7.3d1H, Ar-H (on dichlorobenzyl)
~7.1d2H, Ar-H (ortho to -O-CH₂-)
~5.1s2H, -O-CH₂-

3.2. ¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~191-CHO
~163Ar-C (para to -CHO)
~137Ar-C (ipso on dichlorobenzyl)
~133Ar-C (Cl-substituted on dichlorobenzyl)
~131Ar-C (Cl-substituted on dichlorobenzyl)
~130Ar-C (ortho to -CHO)
~129Ar-C (on dichlorobenzyl)
~128Ar-C (ipso to -CHO)
~127Ar-C (on dichlorobenzyl)
~115Ar-C (ortho to -O-CH₂-)
~70-O-CH₂-

3.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~2850, ~2750MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1580StrongC=C stretch (aromatic)
~1260StrongC-O stretch (aryl ether)
~830StrongC-H bend (para-substituted)
~820, ~780Medium-StrongC-Cl stretch

3.4. Mass Spectrometry (MS)

m/zInterpretation
280/282/284[M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms)
159/161[Cl₂C₇H₅]⁺ (Dichlorobenzyl cation)
121[C₇H₅O₂]⁺ (Hydroxybenzoyl cation)
125[ClC₇H₆]⁺ (Chlorobenzyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Potential Biological Activity

While specific biological activity data for this compound is limited, the broader class of benzaldehyde derivatives has been investigated for various therapeutic applications.

4.1. Antifungal Activity

Benzaldehydes have been identified as having potent antifungal activity.[2] Their mechanism of action is believed to involve the disruption of cellular antioxidation systems in fungi.[2] Structure-activity relationship studies have shown that the antifungal efficacy can be influenced by the nature and position of substituents on the benzene ring.[2] The presence of halogen atoms, such as chlorine, can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its antifungal properties.

4.2. Cytotoxic Activity

Certain benzaldehyde derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3] The mechanism of cytotoxicity is often linked to the induction of apoptosis and the modulation of intracellular signaling pathways, such as the ERK/MAPK pathway.[3] The specific substitution pattern on the benzaldehyde ring plays a crucial role in determining the cytotoxic potency and selectivity.

Experimental Workflows and Signaling Pathways

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Future studies could involve screening against a panel of fungal pathogens and cancer cell lines to determine its activity spectrum. Mechanistic studies could then focus on identifying its molecular targets and its effects on relevant signaling pathways.

A hypothetical workflow for evaluating the antifungal and cytotoxic potential of this compound is presented below.

workflow cluster_synthesis Compound Synthesis & Characterization cluster_antifungal Antifungal Activity Screening cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mic_determination MIC Determination (Various Fungal Strains) characterization->mic_determination ic50_determination IC50 Determination (Cancer & Normal Cell Lines) characterization->ic50_determination mfc_determination MFC Determination mic_determination->mfc_determination target_identification Target Identification mic_determination->target_identification apoptosis_assay Apoptosis Assays (e.g., Caspase activity) ic50_determination->apoptosis_assay ic50_determination->target_identification pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis

Caption: A proposed experimental workflow for the biological evaluation of the compound.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides foundational information on its chemical properties and a detailed protocol for its synthesis, which will be valuable for researchers initiating studies on this molecule. The exploration of its biological activities, particularly its potential as an antifungal or cytotoxic agent, warrants further investigation. The provided experimental workflow offers a roadmap for such future studies.

References

Spectroscopic Profile of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The information herein is critical for the verification of its synthesis and for quality control in research and development. This document details predicted and analogous spectroscopic data, experimental protocols for obtaining such spectra, and a generalized workflow for its synthesis and characterization.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.90s1HAr-CHO
~7.85d, J ≈ 8.8 Hz2HAr-H (ortho to CHO)
~7.50d, J ≈ 8.4 Hz1HAr-H (H-5 of dichlorobenzyl)
~7.45d, J ≈ 2.0 Hz1HAr-H (H-2 of dichlorobenzyl)
~7.25dd, J ≈ 8.4, 2.0 Hz1HAr-H (H-6 of dichlorobenzyl)
~7.05d, J ≈ 8.8 Hz2HAr-H (ortho to OCH₂)
~5.15s2HO-CH₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~191.0CHO
~163.5Ar-C-O
~137.0Ar-C (ipso to CH₂ of dichlorobenzyl)
~133.0Ar-C-Cl
~131.0Ar-C-Cl
~132.0Ar-CH (ortho to CHO)
~130.5Ar-CH (dichlorobenzyl)
~129.5Ar-C (ipso to CHO)
~128.0Ar-CH (dichlorobenzyl)
~115.0Ar-CH (ortho to OCH₂)
~70.0O-CH₂

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Description of Vibration
~3050-3100Aromatic C-H Stretch
~2850-2950Aliphatic C-H Stretch (CH₂)
~2720, ~2820Aldehyde C-H Stretch (Fermi doublet)
~1690-1710C=O Stretch (Aldehyde)
~1580-1600Aromatic C=C Stretch
~1250C-O-C Stretch (Aryl ether)
~1100-1200C-O Stretch
~830para-substituted Benzene C-H bend
~700-800C-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
280/282/284[M]⁺ Molecular ion peak (presence of two chlorine isotopes)
159/161[M - C₇H₅O]⁺ Fragment corresponding to the dichlorobenzyl cation
121[C₇H₅O₂]⁺ Fragment corresponding to the hydroxybenzaldehyde cation
91[C₇H₇]⁺ Tropylium ion (from benzyl fragment)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of approximately 10-20 mg of this compound is prepared in about 0.7 mL of deuterated chloroform (CDCl₃). The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The mass spectrometer is operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been identified in the literature, a general experimental workflow for its synthesis and characterization is presented below.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Hydroxybenzaldehyde + 3,4-Dichlorobenzyl chloride Reaction Williamson Ether Synthesis (Base, Solvent) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Work-up Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR FTIR FTIR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS

Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for spectral analysis.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public, experimentally derived ¹H NMR data for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values. These predictions are based on the analysis of structurally similar compounds, including 4-alkoxybenzaldehydes and 3,4-dichlorobenzyl derivatives, and established principles of NMR spectroscopy. The predicted spectrum is for a sample dissolved in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProton Assignment
~9.89Singlet (s)-1HAldehyde CHO
~7.85Doublet (d)~8.82HAromatic H (ortho to CHO)
~7.45Doublet (d)~2.11HAromatic H (ortho to CH₂Cl₂)
~7.42Doublet of doublets (dd)~8.3, ~2.11HAromatic H (meta to CH₂Cl₂, ortho to Cl)
~7.18Doublet (d)~8.31HAromatic H (meta to CH₂Cl₂, meta to Cl)
~7.00Doublet (d)~8.82HAromatic H (ortho to OCH₂)
~5.10Singlet (s)-2HBenzylic OCH₂

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can serve as an internal reference.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise quantification, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS provides a reference signal at 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the aromatic signals.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's field frequency is then "locked" onto the deuterium signal of the CDCl₃.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra to ensure a good signal-to-noise ratio without saturating the signals.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for the protons to return to their equilibrium state, ensuring accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Logical Workflow and Signal Assignment

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound, leading to the assignment of each signal to the corresponding protons in the molecule.

G cluster_0 Spectral Acquisition and Processing cluster_1 Spectral Analysis and Interpretation Sample_Prep Sample Preparation (Dissolution in CDCl3) NMR_Acquisition 1H NMR Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction, Referencing) NMR_Acquisition->Data_Processing Identify_Regions Identify Key Spectral Regions (Aldehydic, Aromatic, Benzylic) Data_Processing->Identify_Regions Analyze_Aldehyde Analyze Aldehydic Region (~9.9 ppm, Singlet, 1H) Identify_Regions->Analyze_Aldehyde Analyze_Benzylic Analyze Benzylic Region (~5.1 ppm, Singlet, 2H) Identify_Regions->Analyze_Benzylic Analyze_Aromatic Analyze Aromatic Region (~7.0-7.9 ppm) Identify_Regions->Analyze_Aromatic Assign_CHO Assign to Aldehyde Proton (CHO) Analyze_Aldehyde->Assign_CHO Assign_CH2 Assign to Benzylic Protons (OCH2) Analyze_Benzylic->Assign_CH2 Aromatic_Sub_Analysis Sub-analysis of Aromatic Signals (Splitting Patterns and Integration) Analyze_Aromatic->Aromatic_Sub_Analysis Final_Structure Final Structure Confirmation Assign_CHO->Final_Structure Assign_CH2->Final_Structure Assign_Aromatic_Benzaldehyde Assign AA'BB' System (~7.85 & ~7.00 ppm, 2H each) to Benzaldehyde Ring Protons Aromatic_Sub_Analysis->Assign_Aromatic_Benzaldehyde Assign_Aromatic_Dichlorobenzyl Assign AMX System (~7.45, ~7.42, ~7.18 ppm, 1H each) to Dichlorobenzyl Ring Protons Aromatic_Sub_Analysis->Assign_Aromatic_Dichlorobenzyl Assign_Aromatic_Benzaldehyde->Final_Structure Assign_Aromatic_Dichlorobenzyl->Final_Structure

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The document details the expected vibrational frequencies, provides established experimental protocols for spectral acquisition, and presents visualizations of the molecular structure with its key vibrational modes and a typical experimental workflow. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Expected Vibrational Modes

This compound is a molecule that incorporates several key functional groups, each with characteristic absorption bands in the infrared spectrum. The primary functional groups are an aromatic aldehyde, an aryl ether, and a dichlorinated aromatic ring. The analysis of the IR spectrum allows for the confirmation of the presence and integrity of these functionalities.

The principal vibrational modes expected for this molecule are summarized in the table below. These wavenumbers are based on established literature values for similar functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchAromatic Rings3100 - 3000Medium to Weak
Aldehydic C-H StretchAldehyde2850 - 2820 and 2750 - 2720Medium to Weak (often appears as a pair of bands)
Carbonyl (C=O) StretchAromatic Aldehyde1710 - 1685Strong
Aromatic C=C StretchAromatic Rings1600 - 1450Medium to Strong (multiple bands)
Asymmetric C-O-C StretchAryl Ether1300 - 1200Strong
Symmetric C-O-C StretchAryl Ether1050 - 1010Medium
C-Cl StretchDichlorinated Benzyl Group850 - 550Medium to Strong

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the predicted quantitative data for the key IR absorption bands of this compound.

Wavenumber (cm⁻¹) Assignment Functional Group
~ 3080 - 3030C-H stretchingAromatic rings
~ 2830, ~2730C-H stretchingAldehyde
~ 1700C=O stretchingAromatic Aldehyde
~ 1600, ~1580, ~1500C=C stretchingAromatic rings
~ 1250Asymmetric C-O-C stretchingAryl Ether
~ 1040Symmetric C-O-C stretchingAryl Ether
~ 830, ~ 780C-Cl stretchingDichlorinated Benzyl Group

Experimental Protocols

The acquisition of a high-quality IR spectrum for a solid sample like this compound can be achieved through several methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.

Protocol:

  • Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

  • Grinding and Mixing: In an agate mortar and pestle, thoroughly grind 1-2 mg of the this compound sample. Add approximately 100-200 mg of the dried KBr powder to the mortar. Continue to grind the mixture until a fine, homogeneous powder is obtained. The typical sample-to-KBr ratio is about 1:100.[1]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[2] This will form a translucent or transparent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method that requires minimal sample preparation.[3][4][5]

Protocol:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.[6]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Spectral Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to optimize the signal-to-noise ratio. After the measurement, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or ethanol).

Mandatory Visualizations

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the chemical structure of this compound and highlights the key bonds responsible for the characteristic infrared absorptions.

Caption: Key vibrational modes of this compound.

Experimental Workflow for IR Spectroscopy (KBr Pellet Method)

The following diagram outlines the logical workflow for obtaining the infrared spectrum of a solid sample using the KBr pellet method.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start dry_kbr Dry KBr Powder start->dry_kbr weigh_sample Weigh Sample (1-2 mg) start->weigh_sample weigh_kbr Weigh KBr (100-200 mg) dry_kbr->weigh_kbr grind_mix Grind and Mix Sample with KBr weigh_sample->grind_mix weigh_kbr->grind_mix load_die Load Powder into Pellet Die grind_mix->load_die press_pellet Press Pellet (8-10 tons) load_die->press_pellet background_scan Acquire Background Spectrum (Pure KBr Pellet) press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum (Baseline Correction, etc.) sample_scan->process_spectrum peak_picking Identify and Assign Peaks process_spectrum->peak_picking end End peak_picking->end

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This technical guide delves into the mass spectrometric analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a compound of interest for its potential applications. By providing a detailed examination of its fragmentation patterns and outlining standardized experimental protocols, this document serves as an essential resource for researchers and scientists in the field.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for this compound is not readily found, its structure, combining a benzaldehyde moiety and a dichlorobenzyl ether group, allows for a confident prediction of its fragmentation behavior under electron ionization (EI). The fragmentation is expected to follow characteristic pathways observed for aromatic aldehydes and benzyl phenyl ethers.

The molecular weight of this compound (C₁₄H₁₀Cl₂O₂) is 280.14 g/mol . The molecular ion peak (M⁺) would therefore be expected at an m/z of 280, with isotopic peaks at m/z 282 and 284 due to the presence of two chlorine atoms.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted)Ion StructureProposed Fragmentation Pathway
280/282/284[C₁₄H₁₀Cl₂O₂]⁺Molecular Ion (M⁺)
279/281/283[C₁₄H₉Cl₂O₂]⁺Loss of a hydrogen radical (M-H) from the aldehyde group.
251/253/255[C₁₄H₉Cl₂O]⁺Loss of the formyl radical (CHO) from the molecular ion (M-29).
159/161[C₇H₅Cl₂]⁺Cleavage of the ether bond, forming the 3,4-dichlorobenzyl cation. This is a highly probable and likely abundant fragment.
125[C₇H₅O₂]⁺Formation of the 4-oxybenzaldehyde cation radical after cleavage of the benzyl group.
121[C₇H₅O]⁺Formation of the benzoyl cation from the benzaldehyde moiety.
105[C₇H₅O]⁺A common fragment for benzaldehydes, representing the benzoyl cation.
77[C₆H₅]⁺Phenyl cation, a common fragment resulting from the decomposition of aromatic structures.

The fragmentation process is initiated by the ionization of the molecule, typically through the removal of an electron, to form a radical cation (M⁺). The subsequent fragmentation pathways are driven by the stability of the resulting ions and neutral fragments. Aromatic structures, like the phenyl and benzyl groups in this molecule, lend stability to the resulting cations, making their corresponding peaks more prominent in the mass spectrum.

Key Fragmentation Pathways

The fragmentation of this compound is anticipated to be dominated by several key bond cleavages:

  • Alpha-Cleavage at the Aldehyde: A common fragmentation for aldehydes is the loss of a hydrogen atom (M-1) or the entire formyl group (M-29)[1][2].

  • Ether Bond Cleavage: The C-O bond of the ether linkage is a likely point of cleavage. This can occur in two ways:

    • Formation of a stable 3,4-dichlorobenzyl cation (m/z 159/161). This is often a very favorable pathway for benzyl ethers.

    • Formation of a 4-oxybenzaldehyde radical cation.

  • Aromatic Ring Fragmentation: Further fragmentation of the aromatic rings can lead to smaller ions, such as the phenyl cation (m/z 77)[3].

Experimental Protocols

To obtain a mass spectrum of this compound, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the preferred setup for volatile and semi-volatile compounds.

  • Alternatively, direct insertion probe analysis can be used.

Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • The concentration should be in the range of 10-100 µg/mL.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters (EI):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Scan Rate: Approximately 1-2 scans per second.

Visualizing the Process

To better understand the analytical workflow and the predicted fragmentation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Compound Solution Dilute Solution (in volatile solvent) Sample->Solution Dissolution Injection Injection Port Solution->Injection GC_Column GC Column (Separation) Injection->GC_Column MS_Source MS Ion Source (Ionization & Fragmentation) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Sorting) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Spectrum Mass Spectrum Data_System->Spectrum Generation

A generalized workflow for the GC-MS analysis of the target compound.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M Molecular Ion [C₁₄H₁₀Cl₂O₂]⁺ m/z 280/282/284 M_minus_H [M-H]⁺ m/z 279/281/283 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 251/253/255 M->M_minus_CHO - CHO• Dichlorobenzyl_Cation 3,4-Dichlorobenzyl Cation [C₇H₅Cl₂]⁺ m/z 159/161 M->Dichlorobenzyl_Cation Ether Cleavage Oxybenzaldehyde_Cation 4-Oxybenzaldehyde Cation [C₇H₅O₂]⁺ m/z 125 M->Oxybenzaldehyde_Cation Ether Cleavage Phenyl_Cation Phenyl Cation [C₆H₅]⁺ m/z 77 M_minus_CHO->Phenyl_Cation Further Fragmentation Dichlorobenzyl_Cation->Phenyl_Cation Further Fragmentation Benzoyl_Cation Benzoyl Cation [C₇H₅O]⁺ m/z 121 Oxybenzaldehyde_Cation->Benzoyl_Cation - 4e⁻

Predicted major fragmentation pathways for the title compound.

Conclusion

The mass spectrometry of this compound is expected to yield a rich fragmentation pattern that is highly informative of its chemical structure. The predicted cleavages at the aldehyde and ether functionalities provide clear diagnostic ions. The experimental protocols outlined herein offer a standardized approach for obtaining high-quality mass spectra. This technical guide provides a foundational understanding for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds, facilitating more rapid and accurate molecular identification.

References

Navigating the Safety Profile of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS No. 66742-56-1). The information presented is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and mitigate potential risks in a laboratory or industrial setting.

GHS Hazard Classification and Safety Data

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Exclamation MarkWarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4Exclamation MarkWarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4Exclamation MarkWarningH332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2Exclamation MarkWarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AExclamation MarkWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3Exclamation MarkWarningH335: May cause respiratory irritation

Precautionary Statements Summary:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Experimental Protocols for Hazard Assessment

The determination of the GHS hazard classifications for a chemical like this compound is based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the potential health effects of substances.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is employed to estimate the acute oral toxicity of a substance. It involves a stepwise procedure using a limited number of animals to classify the chemical into a specific toxicity class based on the observed mortality.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats, preferably females) are used.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the initial dose group determines the subsequent dosing level for the next group of animals, allowing for classification with a minimal number of animals.

Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Albino rabbits are typically used for this test.

  • Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on the animal's back. The site is then covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.

Serious Eye Damage/Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test is designed to evaluate the potential of a substance to cause serious eye damage or irritation.

Methodology:

  • Animal Selection: Albino rabbits are the recommended test species.

  • Application: A small, single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at specific time points after instillation (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.

Workflow for Safe Handling of Hazardous Chemicals

The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical such as this compound, from procurement to disposal.

GHS_Hazard_Communication_Workflow cluster_0 Chemical Lifecycle cluster_1 Information and Documentation cluster_2 Emergency Preparedness Receipt Receipt of Chemical Storage Secure and Appropriate Storage Receipt->Storage Verify SDS RiskAssessment Conduct Risk Assessment Storage->RiskAssessment Before Use Handling Safe Handling and Use (in Fume Hood with PPE) RiskAssessment->Handling Implement Control Measures Waste Segregation of Hazardous Waste Handling->Waste During and After Use Disposal Proper Disposal Waste->Disposal Follow Institutional Protocols SDS Safety Data Sheet (SDS) SDS->Receipt Labels Container Labels Labels->Receipt Inventory Chemical Inventory Inventory->Storage Training Personnel Training Records Training->Handling SpillKit Spill Kit Availability SpillKit->Handling FirstAid First Aid and Eyewash Stations FirstAid->Handling EmergencyContact Emergency Contact Information EmergencyContact->Handling

Caption: Workflow for the safe handling of hazardous chemicals.

Conclusion

This compound is a compound that presents multiple health hazards, including acute toxicity via oral, dermal, and inhalation routes, as well as irritation to the skin, eyes, and respiratory system. Adherence to the safety precautions outlined in the GHS classification is paramount for minimizing risk. This guide, by consolidating available safety data and outlining standard experimental methodologies for hazard assessment, serves as a critical resource for professionals working with this and other potentially hazardous chemical compounds. All laboratory and industrial activities involving this substance should be preceded by a thorough risk assessment and the implementation of appropriate control measures.

A Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Suppliers, and Potential Therapeutic Applications

This technical guide provides a comprehensive overview of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative with potential applications in pharmaceutical research and drug development. This document details available suppliers, a robust synthetic protocol, and explores its putative biological activities, with a focus on anti-inflammatory and anti-cancer pathways.

Introduction

Substituted benzaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The subject of this guide, this compound, combines the reactive aldehyde functionality with a dichlorinated benzyl ether moiety, suggesting a potential for unique pharmacological effects. This guide is intended for researchers, scientists, and drug development professionals interested in the procurement, synthesis, and investigation of this compound for therapeutic purposes.

Suppliers and Procurement

This compound (CAS No. 66742-56-1) is available from several chemical suppliers. The following table summarizes key information from a selection of vendors to aid in procurement. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound.

SupplierProduct NumberPurityAvailable Quantities
Parchem --Inquire
Sigma-Aldrich APO455828597-Inquire
AKSci Y9772>95%5g
Pure Chemistry Scientific Inc. ->95%Gram quantities
Hit2Lead SC-6632843-Screening quantities

Synthesis of this compound

A reliable method for the synthesis of this compound involves the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride. The following experimental protocol is adapted from a similar synthesis of a related compound.

Experimental Protocol

Reaction:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, for instance, anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • 3,4-Dichlorobenzyl chloride (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited, the broader class of benzaldehyde derivatives has been shown to possess significant pharmacological activities. This section explores potential applications based on the activities of structurally related compounds.

Anti-inflammatory Activity

Several benzaldehyde derivatives have demonstrated potent anti-inflammatory effects.[3][4] A key mechanism underlying this activity is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

Some benzaldehydes have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[3] Furthermore, certain benzaldehyde derivatives can induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[3] HO-1 induction is often mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[7]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Nrf2 Nrf2 Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Benzaldehyde This compound Benzaldehyde->IKK Inhibits Benzaldehyde->Nrf2 Activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Induces ARE ARE Nrf2_n->ARE Binds HO1_Gene HO-1 Gene Expression ARE->HO1_Gene Induces

Anti-Cancer Activity

Benzaldehyde and its derivatives have been investigated for their anti-tumor properties.[8] Studies have shown that these compounds can decrease the viability of cancer cells, potentially through cytotoxic effects.[9] The underlying mechanisms may involve the modulation of critical intracellular signaling pathways such as the ERK/MAPK pathway and the production of reactive oxygen species (ROS).[9]

Another promising target for benzaldehyde derivatives is the aldehyde dehydrogenase (ALDH) family of enzymes.[10][11] ALDHs are overexpressed in various cancers and are associated with cancer stem cell populations and drug resistance.[11] Specific inhibitors of ALDH isoforms are therefore of significant interest in oncology. Certain dialkylamino-substituted benzaldehydes have been identified as potent and reversible inhibitors of class I ALDH.[10][12]

G

Conclusion

This compound is a readily accessible synthetic compound with potential for further investigation in drug discovery. Based on the known biological activities of related benzaldehyde derivatives, this compound warrants exploration for its anti-inflammatory and anti-cancer properties. The detailed synthetic protocol and supplier information provided in this guide should facilitate its acquisition and further study by the scientific community. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound to fully realize its therapeutic potential.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-(3,4-Dichlorobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(3,4-dichlorobenzyloxy)benzaldehyde via the Williamson ether synthesis. This method is a reliable and high-yielding procedure for the preparation of aryl benzyl ethers, which are common structural motifs in medicinal chemistry and materials science.

Introduction

The synthesis of 4-(3,4-dichlorobenzyloxy)benzaldehyde is achieved through a Williamson ether synthesis, a classic and versatile method for forming ethers. The reaction involves the nucleophilic substitution (SN2) of a benzyl halide by a phenoxide ion. In this specific application, the hydroxyl group of p-hydroxybenzaldehyde is deprotonated by a mild base to form a phenoxide, which then attacks the benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride leaving group to form the desired ether. The use of a polar aprotic solvent is recommended to facilitate the SN2 reaction and minimize potential side reactions such as C-alkylation.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 4-(3,4-dichlorobenzyloxy)benzaldehyde.

Data Presentation

ParameterValueReference
Product Name 4-(3,4-Dichlorobenzyloxy)benzaldehyde
CAS Number 66742-56-1[1]
Molecular Formula C₁₄H₁₀Cl₂O₂[1]
Molecular Weight 281.13 g/mol
Appearance White to off-white solid
Melting Point 92 °C[1]
Yield High (expected >85%)Based on similar reactions
¹H NMR (CDCl₃) See Characterization section
IR (KBr) See Characterization section

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the synthesis of 4-(benzyloxy)benzaldehyde.

Materials:

  • p-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (ACS grade)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-hydroxybenzaldehyde (1.0 eq), 3,4-dichlorobenzyl chloride (1.0-1.2 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a sufficient amount of acetone to the flask to ensure good stirring of the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 hours.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetone. c. Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in ethyl acetate. e. Wash the ethyl acetate solution sequentially with water and saturated sodium chloride solution (brine). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Recrystallize the crude product from hot ethanol. b. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

¹H NMR Spectroscopy:

A ¹H NMR spectrum of the product should be acquired to confirm its structure. The expected chemical shifts (δ) in CDCl₃ are approximately:

  • 9.9 ppm (s, 1H): Aldehydic proton (-CHO).

  • 7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.

  • 7.2-7.5 ppm (m, 3H): Aromatic protons of the dichlorobenzyl group.

  • 7.0-7.1 ppm (d, 2H): Aromatic protons ortho to the ether linkage.

  • 5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ar).

Infrared (IR) Spectroscopy:

The IR spectrum (KBr pellet) should show characteristic absorption bands for the functional groups present:

  • ~2850-2750 cm⁻¹: C-H stretch of the aldehyde.

  • ~1700-1680 cm⁻¹: Strong C=O stretch of the aldehyde.

  • ~1600, 1580, 1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretch of the ether.

  • ~1050 cm⁻¹: Symmetric C-O-C stretch of the ether.

  • ~830 cm⁻¹: C-H out-of-plane bending for the para-substituted ring.

  • ~800-700 cm⁻¹: C-Cl stretching vibrations.

Experimental Workflow

G reagents Combine Reactants (p-hydroxybenzaldehyde, 3,4-dichlorobenzyl chloride, K₂CO₃) solvent Add Acetone reagents->solvent reflux Reflux (5-15 hours) solvent->reflux cool Cool to RT reflux->cool filter Filter Salts cool->filter evaporate Evaporate Acetone filter->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with H₂O and Brine dissolve->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize (Ethanol) concentrate->recrystallize product Pure Product recrystallize->product

Caption: A flowchart illustrating the experimental workflow for the synthesis and purification of 4-(3,4-dichlorobenzyloxy)benzaldehyde.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3,4-Dichlorobenzyl chloride is a lachrymator and should be handled with care.

  • Acetone and ethyl acetate are flammable solvents; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the 3,4-Dichlorobenzyl (DCB) Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3,4-dichlorobenzyl (DCB) group as a protecting group for hydroxyl functionalities in organic synthesis. The central example used throughout this document is the protection of a phenolic hydroxyl group to form 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. This document details the introduction and cleavage of the DCB group, its stability under various conditions, and provides detailed experimental protocols.

Introduction to the 3,4-Dichlorobenzyl (DCB) Protecting Group

The 3,4-dichlorobenzyl (DCB) ether is a valuable protecting group for hydroxyl groups, particularly phenols, in multi-step organic synthesis. It is a modification of the widely used benzyl (Bn) protecting group. The presence of two electron-withdrawing chlorine atoms on the aromatic ring modifies the stability and reactivity of the benzyl group, offering a different profile of protection and deprotection compared to the parent benzyl ether.

Key Attributes of the DCB Protecting Group:

  • Stability: Generally stable to a wide range of acidic and basic conditions, making it robust for multi-step syntheses.

  • Introduction: Readily introduced via Williamson ether synthesis.

  • Cleavage: Can be removed under specific reductive or oxidative conditions. The electron-withdrawing nature of the chloro substituents can influence the choice of deprotection method.

  • Orthogonality: The DCB group can be used in orthogonal protecting group strategies, allowing for selective deprotection in the presence of other protecting groups.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the introduction and potential cleavage methods for the 3,4-dichlorobenzyl protecting group, with this compound as a key example.

Table 1: Introduction of the 3,4-Dichlorobenzyl Group on 3,4-Dihydroxybenzaldehyde

EntrySubstrateReagentBaseSolventTemp. (°C)TimeYield (%)Reference
13,4-Dihydroxybenzaldehyde3,4-Dichlorobenzyl chlorideNaHCO₃DMF4020 h70[Source 3, 4]

Table 2: General Deprotection Methods for Benzyl Ethers (Applicability to DCB ethers requires specific optimization)

MethodReagentCatalystSolventTemp.TimeGeneral Yield (%)Potential Issues with DCB
Catalytic HydrogenolysisH₂ (gas)Pd/CEtOH, MeOH, THFRTVariesHighPotential for dechlorination
Transfer HydrogenationAmmonium formatePd/CMeOHRefluxVariesHighPotential for dechlorination
Oxidative CleavageDDQ-CH₂Cl₂/H₂O0 °C to RTVariesGood to HighSlower reaction due to electron-withdrawing groups
Acidic CleavageBCl₃, BBr₃-CH₂Cl₂-78 °C to RTVariesHighHarsh conditions, potential for side reactions

Experimental Protocols

Protocol 1: Protection of a Phenolic Hydroxyl Group - Synthesis of this compound

This protocol describes the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using 3,4-dichlorobenzyl chloride.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium iodide (NaI, catalytic)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add sodium bicarbonate (1.5 eq) and a catalytic amount of sodium iodide.

  • Add 3,4-dichlorobenzyl chloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 40°C and stir for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.[1][2]

Protocol 2: Deprotection of Benzyl Ethers via Catalytic Hydrogenolysis (General Protocol)

Caution: Palladium on carbon is flammable. Handle with care. Hydrogen gas is explosive. Ensure proper ventilation and absence of ignition sources.

Materials:

  • Benzyl-protected compound (e.g., this compound)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. Note: The reaction time may be longer for DCB ethers, and dechlorination may occur with prolonged reaction times.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

  • Purify the crude product if necessary.

Protocol 3: Deprotection of Benzyl Ethers via Oxidative Cleavage with DDQ (General Protocol)

Caution: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment.

Materials:

  • Benzyl-protected compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq) in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add DDQ (1.1-1.5 eq) to the solution in one portion. The reaction mixture will likely change color.

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. Reaction times can vary significantly depending on the substrate.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Stability Profile of the 3,4-Dichlorobenzyl Group

The stability of the DCB group is a critical consideration in synthetic planning.

  • Acidic Conditions: Generally stable to mild acidic conditions. Strong Lewis acids like BCl₃ or BBr₃ can cleave the ether linkage.

  • Basic Conditions: Stable to a wide range of basic conditions, including strong bases like NaH and alkoxides.

  • Oxidative Conditions: More stable to mild oxidizing agents compared to electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group. Cleavage with stronger oxidants like DDQ is possible but may require more forcing conditions.

  • Reductive Conditions: Susceptible to cleavage by catalytic hydrogenation. A key consideration is the potential for hydrodechlorination of the aromatic ring, which can be a competing side reaction. Careful selection of catalyst and reaction conditions is crucial to minimize this.

Mandatory Visualizations

Protection_Workflow Substrate 3,4-Dihydroxybenzaldehyde Reagents_Protection 3,4-Dichlorobenzyl chloride, NaHCO₃, DMF, 40°C Substrate->Reagents_Protection Protected_Product This compound Reagents_Protection->Protected_Product Protection Further_Synthesis Further Synthetic Steps (DCB group is stable) Protected_Product->Further_Synthesis Deprotection Deprotection Further_Synthesis->Deprotection Final_Product Deprotected Phenol Deprotection->Final_Product

Caption: General workflow for the use of the 3,4-dichlorobenzyl protecting group.

Deprotection_Pathways Protected_Compound DCB-Protected Hydroxyl Reductive Reductive Cleavage Protected_Compound->Reductive Oxidative Oxidative Cleavage Protected_Compound->Oxidative Acidic Acidic Cleavage Protected_Compound->Acidic Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Reductive->Hydrogenolysis DDQ_Cleavage DDQ Oxidative->DDQ_Cleavage Lewis_Acid Strong Lewis Acid (e.g., BCl₃) Acidic->Lewis_Acid

Caption: Deprotection pathways for the 3,4-dichlorobenzyl (DCB) group.

Conclusion

The 3,4-dichlorobenzyl group is a useful addition to the repertoire of protecting groups for hydroxyl functionalities. Its distinct electronic properties compared to the standard benzyl group provide an alternative stability profile that can be leveraged in complex synthetic strategies. Careful consideration of the deprotection conditions, particularly with regard to potential side reactions like dechlorination during catalytic hydrogenation, is essential for its successful application. The provided protocols offer a starting point for the use of the DCB protecting group, and optimization may be required for specific substrates.

References

Application Notes and Protocols for the Aldehyde Group Reactions of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving the aldehyde functional group of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. This compound serves as a versatile intermediate in medicinal chemistry, where the dichlorobenzyl moiety can impart significant effects on biological activity. The protocols outlined below are foundational for the synthesis of a variety of derivatives, including alkenes, amines, carboxylic acids, and alcohols, which are valuable scaffolds in drug discovery.

Introduction to the Reactivity of this compound

The aldehyde group in this compound is a highly reactive site amenable to a wide range of chemical transformations. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack. The bulky and electron-withdrawing 3,4-dichlorobenzyl ether group at the para position can influence the reactivity of the aldehyde, both sterically and electronically. These application notes provide protocols for several common and useful reactions of this aldehyde, which are essential for the synthesis of diverse molecular architectures in pharmaceutical research.

Key Reactions and Applications

The aldehyde functionality of this compound can be readily transformed into other important functional groups. This allows for the construction of a library of compounds with diverse pharmacophores. The following sections detail the protocols for some of the most synthetically useful reactions.

Table 1: Summary of Key Reactions and Expected Products
Reaction TypeReagents and ConditionsProduct Functional GroupTypical Yield Range (%)
Wittig ReactionPhosphonium ylide, strong base (e.g., n-BuLi)Alkene60-90
Knoevenagel CondensationActive methylene compound, base (e.g., piperidine)α,β-Unsaturated system70-95
Reductive AminationAmine, reducing agent (e.g., NaBH₄)Secondary or Tertiary Amine65-90
OxidationOxidizing agent (e.g., Oxone®)Carboxylic Acid85-98
ReductionReducing agent (e.g., NaBH₄)Primary Alcohol90-99

Experimental Protocols

Protocol 1: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2] For this compound, this reaction allows for the introduction of a carbon-carbon double bond, a common motif in biologically active molecules. The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the phosphorus ylide used.[3]

Diagram 1: Wittig Reaction Workflow

Wittig_Reaction cluster_prep Ylide Preparation cluster_reaction Wittig Reaction PPH3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPH3->PhosphoniumSalt 1. AlkylHalide Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide 2. Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane 3. Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene 4. Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Workflow for the Wittig reaction.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal alkene)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.05 equivalents) dropwise. The formation of a colored solution (often orange or deep red) indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

  • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[4][5] This reaction is valuable for synthesizing compounds with extended conjugation, which are often of interest in the development of dyes, polymers, and pharmaceuticals.

Diagram 2: Knoevenagel Condensation Pathway

Knoevenagel_Condensation Aldehyde This compound Intermediate Adduct Intermediate Aldehyde->Intermediate ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Intermediate Nucleophilic Addition Base Base (e.g., Piperidine) Base->ActiveMethylene Deprotonation Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O Intermediate->Water - H₂O

Caption: General pathway for Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, pyridine, or a mild inorganic base)

  • Solvent (e.g., ethanol, toluene, or water)

  • Round-bottom flask with a condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).

  • If using a solvent like toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with dilute acid (to remove the basic catalyst), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated compound.

Protocol 3: Reductive Amination for Amine Synthesis

Reductive amination is a two-step process in which an aldehyde reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine.[6][7][8] This is one of the most common methods for the synthesis of secondary and tertiary amines in medicinal chemistry.

Diagram 3: Reductive Amination Workflow

Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Condensation Product Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product

Caption: Workflow for one-pot reductive amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

  • Solvent (e.g., methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE))

  • Round-bottom flask and magnetic stirrer

Procedure (using NaBH₄):

  • Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 equivalents). Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the completion of the reaction.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude amine product by column chromatography or crystallization.

Protocol 4: Oxidation to a Carboxylic Acid

The aldehyde group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents.[9][10][11] The resulting 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid is a valuable building block for the synthesis of esters and amides.

Diagram 4: Oxidation of Aldehyde

Oxidation Aldehyde This compound CarboxylicAcid 4-[(3,4-Dichlorobenzyl)oxy]benzoic Acid Aldehyde->CarboxylicAcid Oxidant Oxidizing Agent (e.g., Oxone®) Oxidant->CarboxylicAcid Oxidation

Caption: Oxidation of the aldehyde to a carboxylic acid.

Materials:

  • This compound

  • Oxidizing agent (e.g., Oxone®, potassium permanganate (KMnO₄), or Jones reagent)

  • Solvent (e.g., acetone, water, or a mixture)

  • Round-bottom flask and magnetic stirrer

Procedure (using Oxone®):

  • Dissolve this compound (1.0 equivalent) in a mixture of acetone and water.

  • Add Oxone® (potassium peroxymonosulfate, 2.0 equivalents) portion-wise to the solution while stirring.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium sulfite.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid product and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 5: Reduction to a Primary Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, 4-[(3,4-Dichlorobenzyl)oxy]benzyl alcohol, using mild reducing agents.[12][13][14] This alcohol can then be used in further synthetic transformations, such as ether or ester formation.

Diagram 5: Reduction of Aldehyde

Reduction Aldehyde This compound Alcohol 4-[(3,4-Dichlorobenzyl)oxy]benzyl Alcohol Aldehyde->Alcohol Reductant Reducing Agent (e.g., NaBH₄) Reductant->Alcohol Reduction

Caption: Reduction of the aldehyde to a primary alcohol.

Materials:

  • This compound

  • Reducing agent (e.g., sodium borohydride (NaBH₄))

  • Solvent (e.g., methanol or ethanol)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

  • The product can be purified by recrystallization or column chromatography if necessary.

Conclusion

The aldehyde group of this compound provides a versatile handle for a multitude of chemical transformations that are central to the synthesis of novel compounds for drug discovery and development. The protocols provided herein offer a foundation for the exploration of the chemical space around this important scaffold. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound that holds potential as a versatile scaffold in medicinal chemistry. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural motifs—a dichlorobenzyl ether linked to a benzaldehyde—are present in various compounds exhibiting notable biological activities. This document provides an overview of the potential applications, synthetic protocols, and proposed mechanisms of action for this compound, drawing insights from structurally related molecules. The primary areas of interest for this compound and its derivatives include antifungal and anticancer applications.

Potential Applications in Medicinal Chemistry

Based on structure-activity relationships of analogous compounds, this compound is a promising starting point for the development of novel therapeutic agents.

Antifungal Drug Discovery

The dichlorobenzyl moiety is a key feature in several compounds investigated for antifungal properties. Notably, derivatives of 3,5-dichlorobenzyl alcohol have been identified as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal mitochondrial electron transport chain.[1] Inhibition of SDH disrupts fungal respiration, leading to cell death. The presence of the 3,4-dichlorobenzyl group in the target molecule suggests it could serve as a precursor for novel SDH inhibitors.

Anticancer Drug Development

Benzaldehyde and its derivatives have been explored for their anticancer activities.[2][3] These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms. The 4-[(3,4-Dichlorobenzyl)oxy]phenyl moiety can be incorporated into more complex molecules, such as phthalazines and other heterocyclic systems, which have demonstrated significant in vitro anticancer activity against various cancer cell lines, including human liver cancer (Bel-7402) and human fibrosarcoma (HT-1080) cells.[4]

Quantitative Data from Structurally Related Compounds

To provide a reference for the potential efficacy of derivatives of this compound, the following table summarizes biological data for analogous compounds.

Compound ClassTarget Organism/Cell LineBiological ActivityMeasurementReference
3,5-Dichlorobenzyl Ester DerivativesBotrytis cinereaAntifungalEC₅₀ = 6.60 mg/L[1]
3,5-Dichlorobenzyl Ester DerivativesRhizoctonia solaniAntifungalEC₅₀ = 1.61 mg/L[1]
1-Anilino-4-(arylsulfanylmethyl)phthalazinesBel-7402 (Human Liver Cancer)AnticancerHigher activity than cisplatin[4]
1-Anilino-4-(arylsulfanylmethyl)phthalazinesHT-1080 (Human Fibro Sarcoma)AnticancerHigher activity than cisplatin[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via Williamson ether synthesis from 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride.

Materials:

  • 4-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3,4-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a method to assess the antifungal activity of the synthesized compound against a model fungal strain, such as Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized this compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a standardized inoculum of Candida albicans in RPMI-1640 medium.

  • In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with RPMI-1640 medium to achieve a range of final concentrations.

  • Add the fungal inoculum to each well.

  • Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic effects of the synthesized compound on a human cancer cell line, such as MCF-7 (breast cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized this compound

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Proposed Antifungal Mechanism of Action

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) ATP ATP Production SDH->ATP Electron Flow Cell_Death Fungal Cell Death ATP->Cell_Death Depletion Leads to Compound 4-[(3,4-Dichlorobenzyl)oxy] benzaldehyde Derivative Compound->SDH Inhibition

Caption: Proposed inhibition of fungal succinate dehydrogenase by a derivative.

General Workflow for Synthesis and Biological Screening

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start Starting Materials (4-Hydroxybenzaldehyde & 3,4-Dichlorobenzyl chloride) Synthesis Williamson Ether Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antifungal Antifungal Assay (MIC Determination) Characterization->Antifungal Test Compound Anticancer Anticancer Assay (IC50 Determination) Characterization->Anticancer Test Compound Data Data Analysis Antifungal->Data Anticancer->Data

Caption: Workflow for synthesis and screening of the target compound.

Potential Anticancer Signaling Pathway Involvement

Anticancer_Pathway cluster_cell Cancer Cell PI3K_Akt PI3K/Akt/mTOR Pathway Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Compound Benzaldehyde Derivative Compound->PI3K_Akt Potential Inhibition

Caption: Hypothesized inhibition of a pro-survival signaling pathway.

References

Application Notes and Protocols for the Preparation of Bioactive Molecules Using 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential applications of novel bioactive molecules derived from 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde. This versatile starting material serves as a key building block for producing a variety of compounds, including Schiff bases and chalcones, which have demonstrated significant potential in antimicrobial and anticancer research. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for this specific starting material.

Synthesis of the Starting Material: this compound

The precursor, this compound, is typically synthesized via a Williamson ether synthesis. This reaction involves the coupling of 4-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone or DMF.

  • To this stirring suspension, add 3,4-dichlorobenzyl chloride (1.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Synthesis_of_Starting_Material Reactant1 4-Hydroxybenzaldehyde Reaction Reflux Reactant1->Reaction Reactant2 3,4-Dichlorobenzyl chloride Reactant2->Reaction Base K₂CO₃ Base->Reaction Base Solvent Acetone/DMF Solvent->Reaction Solvent Product 4-[(3,4-Dichlorobenzyl)oxy] benzaldehyde Reaction->Product Yields Chalcone_Synthesis_Workflow Aldehyde 4-[(3,4-Dichlorobenzyl)oxy] benzaldehyde Reaction Claisen-Schmidt Condensation Aldehyde->Reaction Ketone Substituted Acetophenone Ketone->Reaction Catalyst NaOH / EtOH Catalyst->Reaction Base/Solvent Product Bioactive Chalcone Derivative Reaction->Product Yields Apoptosis_Pathway Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS DeathReceptor Death Receptors (Extrinsic Pathway) Chalcone->DeathReceptor Mitochondria Mitochondrial Stress (Intrinsic Pathway) ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Schiff_Base_Synthesis Aldehyde 4-[(3,4-Dichlorobenzyl)oxy] benzaldehyde Reaction Condensation (Reflux) Aldehyde->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Catalyst Glacial Acetic Acid Ethanol Catalyst->Reaction Catalyst/Solvent Product Bioactive Schiff Base Reaction->Product Yields

Application Notes and Protocols for the Deprotection of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde to 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of protecting groups is a critical operation in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The 3,4-dichlorobenzyl ether is a commonly employed protecting group for phenols due to its general stability under various reaction conditions. However, its efficient and clean cleavage to unveil the parent phenol, 4-hydroxybenzaldehyde, is crucial for the synthesis of numerous biologically active molecules and pharmaceutical intermediates. 4-Hydroxybenzaldehyde itself is a key building block for a wide range of compounds, including pharmaceuticals, fragrances, and polymers.

These application notes provide detailed protocols for the deprotection of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde to 4-hydroxybenzaldehyde, focusing on methodologies that offer high yields and compatibility with other functional groups. The protocols described herein are based on established chemical transformations for benzyl ether cleavage, adapted for this specific substrate.

Deprotection Methodologies: A Comparative Overview

Several methods are available for the cleavage of benzyl ethers. The choice of the optimal method depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction. For the deprotection of this compound, the electron-withdrawing nature of the chlorine atoms on the benzyl group can influence the reactivity. Below is a summary of recommended methods.

Data Presentation

Table 1: Comparison of Deprotection Methods for Aryl Benzyl Ethers

MethodReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Considerations
Acid-Catalyzed Cleavage Boron Trichloride (BCl₃), PentamethylbenzeneDichloromethane (DCM)-78 to 00.5 - 285 - 98Excellent for substrates with reducible groups. Pentamethylbenzene acts as a cation scavenger to prevent side reactions.
Catalytic Transfer Hydrogenolysis 10% Palladium on Carbon (Pd/C), Ammonium FormateMethanol (MeOH) or Ethanol (EtOH)Reflux1 - 490 - 99Avoids the use of hydrogen gas. Potential for hydrodechlorination of the dichlorobenzyl group.
Catalytic Hydrogenolysis 10% Palladium on Carbon (Pd/C), H₂ gasEthanol (EtOH) or Ethyl Acetate (EtOAc)Room Temperature2 - 1690 - 99High yielding but requires hydrogenation apparatus. Risk of hydrodechlorination.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection using Boron Trichloride (BCl₃)

This method is highly effective for the cleavage of benzyl ethers, especially in molecules containing other reducible functional groups that are sensitive to hydrogenolysis conditions. The use of pentamethylbenzene as a cation scavenger is crucial to prevent Friedel-Crafts alkylation of the product by the liberated 3,4-dichlorobenzyl cation.

Materials:

  • This compound

  • Boron trichloride (BCl₃), 1.0 M solution in DCM

  • Pentamethylbenzene

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of BCl₃ in DCM (2.0 - 3.0 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-hydroxybenzaldehyde.

Protocol 2: Catalytic Transfer Hydrogenolysis

This protocol offers a milder and more convenient alternative to traditional catalytic hydrogenation using hydrogen gas. Ammonium formate serves as the in-situ source of hydrogen. Care should be taken to monitor for potential hydrodechlorination of the aromatic ring.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® or another filter aid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask, add 10% Pd/C (10-20% by weight of the substrate).

  • To this stirred suspension, add ammonium formate (5-10 equiv) portion-wise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1 to 4 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or flash column chromatography if necessary.

Mandatory Visualizations

Deprotection_Reaction This compound This compound 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde This compound->4-hydroxybenzaldehyde Deprotection Reagents Reagents Reagents->this compound

Caption: Chemical transformation from protected to deprotected aldehyde.

Experimental_Workflow_BCl3 cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve Substrate and Scavenger in DCM B Cool to -78 °C A->B C Add BCl3 Solution B->C D Quench with Methanol C->D E Aqueous Wash (NaHCO3, Brine) D->E F Dry and Concentrate E->F G Column Chromatography F->G H Isolate Pure Product G->H

Caption: Workflow for BCl₃-mediated deprotection.

Signaling_Pathways Protected_Aldehyde This compound Lewis_Acid_Complex Lewis Acid Complex Formation Protected_Aldehyde->Lewis_Acid_Complex Carbocation_Intermediate 3,4-Dichlorobenzyl Cation Lewis_Acid_Complex->Carbocation_Intermediate Deprotected_Phenol 4-hydroxybenzaldehyde Lewis_Acid_Complex->Deprotected_Phenol Scavenger_Adduct Scavenger-Cation Adduct Carbocation_Intermediate->Scavenger_Adduct Lewis_Acid BCl3 Lewis_Acid->Lewis_Acid_Complex Cation_Scavenger Pentamethylbenzene Cation_Scavenger->Scavenger_Adduct

Caption: Logical relationship in acid-catalyzed deprotection.

Application Notes and Protocols for the Catalytic Hydrogenolysis of 3,4-Dichlorobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dichlorobenzyl (DCB) group is a useful protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a range of chemical conditions makes it a valuable tool; however, its removal requires careful consideration to achieve selective cleavage of the benzyl ether without undesired side reactions, primarily dehalogenation. Catalytic hydrogenolysis, a widely employed method for the deprotection of benzyl ethers, offers a mild and efficient route for the removal of the DCB group. This application note provides detailed protocols and key considerations for the successful and selective catalytic hydrogenolysis of 3,4-dichlorobenzyl ethers, with a focus on palladium on carbon (Pd/C) as the catalyst.

The primary challenge in the hydrogenolysis of the 3,4-dichlorobenzyl group is preventing the concurrent removal of the chlorine atoms from the aromatic ring. Achieving high selectivity for debenzylation over dehalogenation is critical for maintaining the structural integrity of the target molecule. Research has shown that with careful selection of the catalyst and optimization of reaction conditions, selectivities for debenzylation of over 99% can be achieved, minimizing the formation of dechlorinated byproducts to less than 1%.[1]

Key Parameters for Selective Hydrogenolysis

Several factors influence the outcome of the catalytic hydrogenolysis of 3,4-dichlorobenzyl ethers. Careful control of these parameters is essential to maximize the yield of the desired deprotected product while minimizing dehalogenation.

  • Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst for this transformation. The choice of catalyst, including the palladium loading and the characteristics of the carbon support, can significantly impact selectivity. In some cases, specific commercial catalysts may offer superior performance due to factors like metal dispersion and particle size.[1]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents for hydrogenolysis include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).

  • Hydrogen Source and Pressure: The reaction can be carried out using hydrogen gas, typically at pressures ranging from atmospheric to several bars. Alternatively, catalytic transfer hydrogenolysis (CTH) offers a convenient and often safer method, employing a hydrogen donor such as formic acid, ammonium formate, or cyclohexadiene in the presence of the catalyst.[2]

  • Additives: The addition of certain reagents can suppress the undesired dehalogenation reaction. For instance, the presence of chloride salts has been reported to enhance the selectivity of debenzylation over dehalogenation.

  • Temperature: Most hydrogenolysis reactions are conducted at room temperature, offering a mild deprotection method.

Experimental Protocols

Two primary methods for the catalytic hydrogenolysis of 3,4-dichlorobenzyl ethers are presented below: standard hydrogenolysis using hydrogen gas and catalytic transfer hydrogenolysis.

Protocol 1: Standard Hydrogenolysis using Hydrogen Gas

This protocol describes a general procedure for the deprotection of a 3,4-dichlorobenzyl ether using palladium on carbon and hydrogen gas.

Materials:

  • 3,4-Dichlorobenzyl protected substrate

  • Palladium on carbon (5% or 10% Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or THF)

  • Hydrogen gas source (balloon or cylinder)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite® or syringe filter)

Procedure:

  • To a reaction flask containing the 3,4-dichlorobenzyl protected substrate, add the chosen anhydrous solvent (e.g., 10-20 mL per gram of substrate).

  • Carefully add 5% or 10% Pd/C catalyst to the solution. The catalyst loading can range from 5 to 20 mol% relative to the substrate.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the reaction vessel. This can be achieved by attaching a balloon filled with hydrogen or by connecting to a hydrogen cylinder and pressurizing the vessel to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purify the product by a suitable method, such as column chromatography, if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis (CTH)

This protocol provides an alternative to using hydrogen gas, employing a hydrogen donor in the presence of the palladium catalyst.

Materials:

  • 3,4-Dichlorobenzyl protected substrate

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen donor (e.g., ammonium formate, formic acid, or 1,4-cyclohexadiene)

  • Solvent (e.g., methanol, ethanol)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite® or syringe filter)

Procedure:

  • Dissolve the 3,4-dichlorobenzyl protected substrate in the chosen solvent (e.g., methanol or ethanol) in a reaction flask.

  • Add the hydrogen donor to the solution. For example, use 3-5 equivalents of ammonium formate.

  • Carefully add the 5% or 10% Pd/C catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • If formic acid or ammonium formate was used, an aqueous work-up may be necessary to remove residual salts. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product as needed.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the catalytic hydrogenolysis of benzyl ethers, with a focus on selective deprotection in the presence of chloro substituents.

Table 1: General Reaction Parameters for Selective Hydrogenolysis

ParameterConditionNotes
Catalyst 5% or 10% Pd/CCatalyst choice can influence selectivity.
Catalyst Loading 5 - 20 mol%Higher loadings may increase reaction rate but could also promote side reactions.
Solvent Ethanol, Methanol, Ethyl Acetate, THFSolvent can affect reaction rate and selectivity.
Hydrogen Source H₂ gas (1-4 atm) or Transfer ReagentCTH is often a safer and more convenient alternative.
Temperature Room TemperatureMild conditions are generally sufficient.
Additive Chloride Salts (optional)Can be added to suppress dehalogenation.

Table 2: Comparison of Hydrogenolysis Methods

MethodAdvantagesDisadvantages
Standard Hydrogenolysis (H₂ gas) High reaction rates, clean byproducts.Requires specialized equipment for high pressure, handling of flammable gas.
Catalytic Transfer Hydrogenolysis No need for H₂ gas handling, milder conditions.May require removal of the hydrogen donor byproduct, potentially slower reaction rates.

Visualizations

Logical Relationship of Selective Hydrogenolysis

The desired reaction pathway involves the selective cleavage of the C-O bond of the benzyl ether while preserving the C-Cl bonds on the aromatic ring. The primary side reaction is the hydrogenolysis of the C-Cl bonds (dehalogenation).

G A 3,4-Dichlorobenzyl Protected Substrate D Selective Hydrogenolysis (Desired Pathway) A->D E Dehalogenation (Side Reaction) A->E B Pd/C Catalyst B->D B->E C Hydrogen Source (H₂ or Donor) C->D C->E F Deprotected Product D->F G Dechlorinated Byproduct(s) E->G G start Start dissolve Dissolve Substrate in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Introduce Hydrogen Source (H₂ gas or Transfer Reagent) add_catalyst->hydrogenate monitor Monitor Reaction (TLC, LC-MS) hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (if necessary) concentrate->purify end End purify->end

References

Application Notes and Protocols: 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde as a Versatile Intermediate in the Synthesis of Combretastatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its structure, featuring a dichlorinated benzyl ether moiety, makes it an attractive building block for creating analogues of natural products with enhanced biological activity or improved pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of stilbene-based natural product analogues, specifically focusing on derivatives of Combretastatin A-4, a potent anti-cancer agent.

The stilbene core of combretastatins is crucial for their biological activity, which primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1] By incorporating the 4-[(3,4-dichlorobenzyl)oxy]phenyl group into the stilbene scaffold, novel analogues can be synthesized, potentially offering altered solubility, metabolic stability, and target binding affinity. The primary synthetic routes to achieve this are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, both of which are highly effective for the formation of carbon-carbon double bonds.[2][3][4][5]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₀Cl₂O₂
Molecular Weight 297.14 g/mol
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).
CAS Number Not available

Applications in Natural Product Analogue Synthesis

The primary application of this compound in this context is as an electrophilic partner in olefination reactions to construct the stilbene bridge of combretastatin analogues. The dichlorobenzyl ether moiety can influence the electronic and steric properties of the resulting molecule, which in turn can affect its biological activity.

Synthesis of a Combretastatin A-4 Analogue

A plausible synthetic target is (Z)-1-(3,4,5-trimethoxyphenyl)-2-(4-((3,4-dichlorobenzyl)oxy)phenyl)ethene. This analogue retains the trimethoxyphenyl ring known to be important for the activity of Combretastatin A-4, while introducing the novel dichlorobenzylated ring.[1]

Experimental Protocols

Two robust and widely used methods for the synthesis of the target stilbene analogue are the Wittig reaction and the Horner-Wadsworth-Emmons reaction. Both protocols are detailed below.

Protocol 1: Synthesis via the Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes, often with a preference for the Z-isomer when using non-stabilized ylides.[3][4][6][7][8]

Step 1: Preparation of the Phosphonium Salt

  • To a solution of 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether, add phosphorus tribromide (0.4 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4,5-trimethoxybenzyl bromide.

  • Dissolve the crude bromide and triphenylphosphine (1.1 eq) in anhydrous toluene and heat to reflux for 18 hours.

  • Cool the reaction mixture to room temperature, collect the precipitate by filtration, wash with cold toluene, and dry under vacuum to yield (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide.

Step 2: The Wittig Reaction

  • Suspend the phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the suspension to -78 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the Z and E isomers and obtain the target (Z)-stilbene analogue.

Table 1: Typical Wittig Reaction Parameters

ParameterValue
Base n-Butyllithium (n-BuLi), Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Typical Yield (Z:E ratio) 60-80% (variable, often favoring Z-isomer)
Protocol 2: Synthesis via the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction typically favors the formation of the E-alkene and is advantageous due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[2][5][9][10]

Step 1: Preparation of the Phosphonate Ester

  • Combine 3,4,5-trimethoxybenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

  • Heat the mixture at 120-130 °C for 4-6 hours (Arbuzov reaction).

  • Cool the reaction mixture to room temperature and remove any excess triethyl phosphite under high vacuum to yield the crude diethyl (3,4,5-trimethoxybenzyl)phosphonate. This is often used without further purification.

Step 2: The Horner-Wadsworth-Emmons Reaction

  • Dissolve the phosphonate ester (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a base such as sodium hydride (NaH) (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target (E)-stilbene analogue.

Table 2: Typical Horner-Wadsworth-Emmons Reaction Parameters

ParameterValue
Base Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)
Solvent Anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Typical Yield (E:Z ratio) 70-95% (highly selective for E-isomer)

Visualizations

Synthetic Workflow

Synthetic Workflow for Combretastatin Analogue cluster_wittig Wittig Reaction Pathway cluster_hwe HWE Reaction Pathway wittig_start 3,4,5-Trimethoxybenzyl Bromide + Triphenylphosphine phosphonium Phosphonium Salt wittig_start->phosphonium Toluene, reflux ylide Ylide Formation (n-BuLi, THF) phosphonium->ylide wittig_reac Wittig Reaction ylide->wittig_reac purification Purification (Column Chromatography) wittig_reac->purification hwe_start 3,4,5-Trimethoxybenzyl Bromide + Triethyl Phosphite phosphonate Phosphonate Ester hwe_start->phosphonate Arbuzov Reaction carbanion Carbanion Formation (NaH, THF) phosphonate->carbanion hwe_reac HWE Reaction carbanion->hwe_reac hwe_reac->purification aldehyde This compound aldehyde->wittig_reac aldehyde->hwe_reac product (Z/E)-Combretastatin Analogue purification->product

Caption: Synthetic routes to a combretastatin analogue.

Biological Signaling Pathway

Mechanism of Action of Combretastatin Analogues cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitotic Spindle Formation microtubules->mitosis Essential for ca4 Combretastatin Analogue ca4->tubulin Binds to Colchicine Site inhibits g2m G2/M Phase Arrest mitosis->g2m Proceeds past apoptosis Apoptosis g2m->apoptosis Leads to inhibits->microtubules Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by combretastatins.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde via the Williamson ether synthesis. This method is a reliable and efficient approach for the preparation of aryl ethers, which are common structural motifs in pharmaceuticals and other biologically active molecules.

Reaction Scheme

The synthesis involves the reaction of 4-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base, typically potassium carbonate, in an appropriate solvent. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ from 4-hydroxybenzaldehyde, acts as a nucleophile and displaces the chloride from 3,4-dichlorobenzyl chloride.

Figure 1: Reaction scheme for the Williamson ether synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Hydroxybenzaldehyde1.0 equivalent[1]
3,4-Dichlorobenzyl chloride1.5 equivalents[1]
Potassium Carbonate (K₂CO₃)2.5 equivalents[1]
Product
Molecular FormulaC₁₄H₁₀Cl₂O₂
Molecular Weight281.14 g/mol
Melting Point92 °C
AppearanceWhite to pale yellow solid[1]
Reaction Conditions
SolventAcetonitrile (MeCN)[1]
TemperatureRoom Temperature[1]
Reaction Time24 hours[1]
Yield
Typical Yield98-99%[1]
Spectroscopic Data (Predicted based on analogous compounds)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.90 (s, 1H, CHO), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.50 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=2.0 Hz, 1H, Ar-H), 7.25 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.05 (d, J=8.8 Hz, 2H, Ar-H), 5.10 (s, 2H, OCH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 190.8, 163.5, 137.0, 133.0, 132.0, 131.0, 130.5, 129.0, 128.0, 115.0, 70.0
IR (KBr) ν (cm⁻¹) ~2920, 2850 (C-H), ~1685 (C=O, aldehyde), ~1600, 1580 (C=C, aromatic), ~1260 (C-O, ether)[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
  • 4-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol, absolute

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Apparatus for filtration

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure
  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in dry acetonitrile, add anhydrous potassium carbonate (2.5 eq.) and 3,4-dichlorobenzyl chloride (1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, concentrate the crude reaction mixture under vacuum using a rotary evaporator.

    • Extract the residue with dichloromethane.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under vacuum to obtain the crude product.

    • Recrystallize the crude product from absolute ethanol to yield the pure this compound as a white to pale yellow solid.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 4-Hydroxybenzaldehyde, 3,4-Dichlorobenzyl chloride, K2CO3 in Acetonitrile stirring Stir at RT for 24h reagents->stirring concentration1 Concentrate in vacuo stirring->concentration1 extraction Extract with DCM concentration1->extraction wash Wash with Brine extraction->wash dry Dry over MgSO4 wash->dry concentration2 Concentrate in vacuo dry->concentration2 recrystallization Recrystallize from Ethanol concentration2->recrystallization product Pure Product recrystallization->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Williamson Ether Synthesis

The following diagram illustrates the mechanistic pathway of the Williamson ether synthesis.

williamson_ether_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Product Formation phenol 4-Hydroxybenzaldehyde (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide + Base base K2CO3 phenoxide2 Phenoxide Ion (Ar-O⁻) alkyl_halide 3,4-Dichlorobenzyl Chloride (R-Cl) transition_state [Ar---O---R---Cl]⁻ alkyl_halide->transition_state transition_state2 [Ar---O---R---Cl]⁻ phenoxide2->transition_state + R-Cl product This compound (Ar-O-R) salt KCl transition_state2->product transition_state2->salt

Caption: Mechanism of the Williamson ether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde.

Troubleshooting Guide

Low product yield in the synthesis of this compound, typically achieved through a Williamson ether synthesis, is a common issue. This guide addresses potential causes and provides systematic solutions.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 4-Hydroxybenzaldehyde The phenoxide, formed from the deprotonation of 4-hydroxybenzaldehyde, is the active nucleophile. Incomplete deprotonation leads to a lower concentration of the nucleophile and consequently a slower reaction rate. Ensure the base is strong enough and used in an appropriate molar excess. For a moderately acidic phenol like 4-hydroxybenzaldehyde, bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used. For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, although this increases the risk of side reactions.[1] It is also crucial to use anhydrous conditions, as water can consume the base and hydrolyze the alkyl halide.
Poor Quality of Reagents The purity of starting materials is critical. 4-Hydroxybenzaldehyde can oxidize over time. 3,4-Dichlorobenzyl chloride can degrade, especially in the presence of moisture. Use freshly purified or commercially available high-purity reagents. Ensure solvents are anhydrous, as water can interfere with the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are often preferred as they can accelerate S\N2 reactions.[2]
Suboptimal Reaction Temperature The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[2] A typical temperature range is 50-100 °C. If the reaction is sluggish, gradually increase the temperature. However, excessively high temperatures can promote side reactions like elimination and decomposition.
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion. Williamson ether syntheses can take anywhere from 1 to 24 hours.[2]

Problem 2: Formation of Significant By-products

Potential Cause Troubleshooting Steps
Elimination of 3,4-Dichlorobenzyl Chloride Base-catalyzed elimination of the alkyl halide to form an alkene is a common competing reaction, especially with sterically hindered alkyl halides or when using a strong, bulky base.[2] Since 3,4-dichlorobenzyl chloride is a primary halide, elimination is less likely but can be promoted by excessively high temperatures or a very strong base. Use a milder base like K₂CO₃ and maintain a moderate reaction temperature.
C-Alkylation of the Phenoxide The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2] The choice of solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents like DMF or DMSO favor O-alkylation. Protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the phenoxide, making the ring carbons more nucleophilic and leading to C-alkylation.
Hydrolysis of 3,4-Dichlorobenzyl Chloride If water is present in the reaction mixture, it can react with the 3,4-dichlorobenzyl chloride to form the corresponding alcohol, reducing the amount of alkylating agent available for the desired reaction. Ensure all reagents and solvents are anhydrous.
Self-condensation of 4-Hydroxybenzaldehyde Under strongly basic conditions, aldehydes can undergo self-condensation reactions (e.g., Cannizzaro reaction if no alpha-hydrogens are present, or aldol-type reactions if they are). While less common under typical Williamson ether synthesis conditions, it is a possibility. Use a moderate base and avoid excessively high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is a Williamson ether synthesis, which proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism. First, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.[2]

Q2: Which base should I use for this synthesis?

A2: A moderately strong base is typically sufficient. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Other options include sodium hydroxide (NaOH) or, for more challenging reactions, sodium hydride (NaH). The choice of base can influence the reaction rate and the formation of by-products.

Q3: What is the best solvent for this reaction?

A3: Polar aprotic solvents are generally the best choice for Williamson ether syntheses as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity. N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices.[2] Acetone can also be used. Protic solvents should be avoided as they can lead to undesired C-alkylation.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q5: What is a typical work-up and purification procedure for this product?

A5: After the reaction is complete, the mixture is typically cooled and then poured into water. The product, being an organic molecule, will likely precipitate or can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes reported yields for the Williamson ether synthesis of similar aromatic aldehydes, which can serve as a benchmark for the synthesis of this compound.

Starting AldehydeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-Dihydroxybenzaldehyde3,4-Dichlorobenzyl chlorideNaHCO₃DMF402468[3]
4-Hydroxybenzaldehydeo-Chlorobenzyl chlorideK₂CO₃MeCNRoom Temp-98[4]
4-Hydroxybenzaldehydem-Chlorobenzyl chlorideK₂CO₃MeCNRoom Temp-99[4]
4-Hydroxybenzaldehydep-Chlorobenzyl chlorideK₂CO₃MeCNRoom Temp-98[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from similar syntheses)

This protocol is a general guideline adapted from procedures for analogous Williamson ether syntheses. Optimization may be required to achieve the best yield.

Materials:

  • 4-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.).

  • Add anhydrous DMF or MeCN to dissolve the 4-hydroxybenzaldehyde.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Add 3,4-dichlorobenzyl chloride (1.0 - 1.2 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold deionized water. A precipitate of the crude product may form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic extracts and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_side_reactions Potential Side Reactions 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide_ion Phenoxide_ion 4-Hydroxybenzaldehyde->Phenoxide_ion Deprotonation 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl_chloride Target_Product This compound 3,4-Dichlorobenzyl_chloride->Target_Product Elimination_Product Elimination Product 3,4-Dichlorobenzyl_chloride->Elimination_Product High Temp / Strong Base Base Base Base->Phenoxide_ion Phenoxide_ion->Target_Product SN2 Attack C-Alkylation_Product C-Alkylation Product Phenoxide_ion->C-Alkylation_Product Protic Solvent Salt_byproduct Salt_byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Reaction Monitoring (TLC) start->check_reaction no_product No Product Formation check_reaction->no_product No reaction side_products Significant Side Products check_reaction->side_products By-products observed deprotonation Check Base & Anhydrous Conditions no_product->deprotonation Yes elimination Reduce Temperature / Use Milder Base side_products->elimination Elimination suspected c_alkylation Use Polar Aprotic Solvent side_products->c_alkylation C-alkylation suspected reagents Verify Reagent Quality deprotonation->reagents temperature Optimize Temperature reagents->temperature end Improved Yield temperature->end elimination->end c_alkylation->end

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism where the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride leaving group.

Q2: What are the recommended starting materials, base, and solvent for this synthesis?

The common reactants are 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride. A mild inorganic base such as anhydrous potassium carbonate (K(_2)CO(_3)) is typically used to deprotonate the phenolic hydroxyl group. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred to facilitate the S(_N)2 reaction and ensure the desired O-alkylation.[1]

Q3: What is a typical yield for this reaction?

Under optimized conditions, the synthesis of 4-((chlorobenzyl)oxy)benzaldehyde derivatives can achieve high yields, often in the range of 98-99%.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials (4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride). The reaction is considered complete upon the disappearance of the limiting starting material and the appearance of a new spot corresponding to the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inadequate Base: The base may not be strong enough or used in sufficient quantity to deprotonate the 4-hydroxybenzaldehyde effectively. 2. Poor Quality Reagents: Starting materials or solvents may be impure or contain water. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Ensure anhydrous potassium carbonate is used in a slight excess (e.g., 1.5 equivalents). 2. Use freshly opened or purified reagents. Ensure solvents are anhydrous. 3. Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC.
Presence of Unreacted 4-Hydroxybenzaldehyde 1. Insufficient Alkylating Agent: An inadequate amount of 3,4-dichlorobenzyl chloride was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Use a slight excess of 3,4-dichlorobenzyl chloride (e.g., 1.1 equivalents). 2. Continue stirring the reaction at room temperature or with gentle heating and monitor by TLC until the 4-hydroxybenzaldehyde is consumed.
Formation of 3,4-Dichlorobenzyl Alcohol Hydrolysis of Alkyl Halide: Presence of water in the reaction mixture can lead to the hydrolysis of 3,4-dichlorobenzyl chloride.[2]Ensure all glassware is oven-dried before use and use anhydrous solvents. Store 3,4-dichlorobenzyl chloride in a tightly sealed container in a dry environment.
Formation of C-Alkylated Byproduct Solvent Choice: While less common with aprotic solvents, the use of protic solvents can promote C-alkylation of the phenoxide.Use a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation.
Formation of 4-Hydroxybenzoic Acid and 4-Hydroxybenzyl Alcohol Cannizzaro Reaction: As a non-enolizable aldehyde, 4-hydroxybenzaldehyde can undergo a Cannizzaro reaction (disproportionation) in the presence of a strong base.[3][4]Use a mild base like potassium carbonate. Avoid stronger bases such as sodium hydroxide or potassium hydroxide.

Quantitative Data Summary

ParameterValueReference
Starting Material 1 4-Hydroxybenzaldehyde[1]
Starting Material 2 3,4-Dichlorobenzyl chloride[1]
Base Anhydrous Potassium Carbonate (K(_2)CO(_3))[1]
Solvent Acetonitrile (MeCN)[1]
Temperature Room Temperature[1]
Reported Yield 98-99%[1]

Experimental Protocol

Synthesis of this compound

This protocol is adapted from a reported procedure for the synthesis of similar compounds.[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Anhydrous Potassium Carbonate (K(_2)CO(_3))

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (e.g., funnel, beakers)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature.

  • Add 3,4-dichlorobenzyl chloride (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion of the reaction (disappearance of 4-hydroxybenzaldehyde), the reaction mixture can be worked up by filtering off the inorganic salts and evaporating the solvent.

  • The crude product can then be purified, for example, by recrystallization.

Visualizations

Main_Reaction_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide_ion Phenoxide Intermediate 4-Hydroxybenzaldehyde->Phenoxide_ion K2CO3, MeCN 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl_chloride This compound This compound Phenoxide_ion->this compound + 3,4-Dichlorobenzyl chloride (SN2)

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_hydrolysis Hydrolysis of Alkyl Halide cluster_cannizzaro Cannizzaro Reaction of Starting Material cluster_c_alkylation C-Alkylation 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl_alcohol 3,4-Dichlorobenzyl_alcohol 3,4-Dichlorobenzyl_chloride->3,4-Dichlorobenzyl_alcohol H2O 4-Hydroxybenzaldehyde_1 4-Hydroxybenzaldehyde Products 4-Hydroxybenzoic acid + 4-Hydroxybenzyl alcohol 4-Hydroxybenzaldehyde_1->Products Strong Base 4-Hydroxybenzaldehyde_2 4-Hydroxybenzaldehyde Phenoxide_ion Phenoxide Intermediate C_Alkylated_Product C-Alkylated Byproduct Phenoxide_ion->C_Alkylated_Product Protic Solvent

Caption: Potential side reaction pathways.

References

Technical Support Center: Purification of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

General Purification Issues

Q1: What are the most common impurities in my crude this compound sample?

A1: Common impurities can include unreacted starting materials such as 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride. Side products may also be present, arising from over-alkylation or reactions involving residual solvents or bases used in the synthesis.[1][2] The synthesis of related substituted benzaldehydes can sometimes result in side products like benzoic acids if oxidation occurs.[3]

Q2: Which purification method, recrystallization or column chromatography, is better for my sample?

A2: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is an effective technique for removing small amounts of impurities from a solid compound, especially on a larger scale.[4][5] It is ideal if your crude product is mostly the desired compound with minor, structurally different impurities.

  • Column Chromatography is highly versatile and excellent for separating complex mixtures, including isomers or impurities with similar polarity to the product.[6][7] It is the preferred method for samples with multiple impurities or when high purity is critical on a small to medium scale.[8]

Troubleshooting: Column Chromatography

Q3: How do I select the right solvent system (mobile phase) for silica gel column chromatography?

A3: The selection of an appropriate solvent system is crucial for good separation.[6] A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][2] Use Thin-Layer Chromatography (TLC) to test various solvent ratios. The ideal system should give your product a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from all impurities.

Q4: My product is co-eluting with an impurity. How can I improve the separation?

A4: Poor separation can be addressed in several ways:

  • Optimize the Mobile Phase: Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the retention time of all compounds on the silica gel, potentially improving separation.[9]

  • Use a Different Solvent System: Sometimes, changing one of the solvents (e.g., substituting dichloromethane for ethyl acetate) can alter the selectivity of the separation.

  • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[7]

  • Reduce Column Loading: Overloading the column with too much crude material is a common cause of poor resolution.[9] As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude sample.

Q5: My product is showing significant peak tailing on the column. What causes this and how can I fix it?

A5: Peak tailing can occur due to secondary interactions between the analyte and the stationary phase, particularly if there are acidic silica sites.[9] Although the target molecule is neutral, trace acidic impurities could be the cause. Adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the mobile phase can help neutralize these sites and improve the peak shape.[8][9]

Troubleshooting: Recrystallization

Q6: How do I choose the best solvent for recrystallization?

A6: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11] Impurities should either be very soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[10] For aromatic aldehydes, common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixed solvent systems like ethanol/water.[11][12]

Q7: I've cooled my solution, but no crystals are forming. What should I do?

A7: This phenomenon is called supersaturation. To induce crystallization, you can:

  • Scratch the Flask: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic glass fragments provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystallization.[11]

  • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

  • Reduce Solvent Volume: If too much solvent was added, you can carefully evaporate some of it and attempt to cool the solution again.

Q8: My product "oiled out" instead of forming crystals. How can I fix this?

A8: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. To resolve this, reheat the solution to re-dissolve the oil. Then, either add more solvent or allow the solution to cool much more slowly. Using a mixed solvent system and adding the anti-solvent (the one in which the compound is less soluble) dropwise to the hot solution can also prevent oiling out.[10]

Quantitative Data Summary

The following tables provide representative data to guide purification method selection.

Table 1: Comparison of Purification Methods

ParameterColumn ChromatographyRecrystallization
Purity Achieved >99% (Typical)98-99% (Typical)
Typical Yield 70-90%60-85%
Scalability Good for mg to low-gram scaleExcellent for gram to kg scale
Impurity Profile Effective for close-running spotsBest for removing minor impurities
Time/Labor More labor-intensiveLess labor-intensive

Table 2: Representative Recrystallization Solvent Screening Data

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal FormationEstimated Purity
EthanolHighModerateSlow, large needlesGood
IsopropanolHighLowRapid, fine powderExcellent
Ethyl Acetate / Hexane (1:3)ModerateVery LowGood, well-formedExcellent
TolueneHighModerateSlow, platesFair
WaterInsolubleInsolubleN/AN/A

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for purifying 1 gram of crude this compound.

  • TLC Analysis: Determine the optimal mobile phase using TLC. Test solvent systems such as Hexane:Ethyl Acetate (e.g., from 9:1 to 4:1 v/v). Aim for a product Rf of ~0.3.

  • Column Preparation:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel (e.g., 50 g) in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.

    • Add another layer of sand (~1 cm) on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3 g), and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to begin elution, collecting fractions in test tubes.

    • If using a gradient, start with the low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:1, then 4:1) to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is for recrystallizing 5 grams of crude product using an isopropanol solvent system.

  • Dissolution: Place the crude this compound (5.0 g) in a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 50-75 mL) and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropanol until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask to slow the cooling process further. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. Determine the melting point and yield of the final product.

Visualized Workflows and Logic

G cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Execution cluster_end Final Analysis start Crude Product assess Assess Purity & Impurity Profile (TLC, NMR) start->assess decision High Purity & Few Impurities? assess->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No / Complex Mixture check Check Purity (TLC, MP, NMR) recryst->check chrom->check pure_prod Pure Product check->pure_prod

Caption: General workflow for the purification of this compound.

G cluster_check Initial Checks cluster_action Corrective Actions cluster_result Outcome start Problem: Poor Separation / Co-elution check_rf Is Product Rf ~0.3? start->check_rf check_load Is Column Overloaded? start->check_load decrease_pol Decrease Mobile Phase Polarity check_rf->decrease_pol No (Rf too high) use_gradient Use Gradient Elution check_rf->use_gradient Yes reduce_load Reduce Sample Amount check_load->reduce_load Yes check_load->use_gradient No end_node Improved Separation decrease_pol->end_node reduce_load->end_node change_solvent Change Solvent System (e.g., DCM for EtOAc) use_gradient->change_solvent Still poor use_gradient->end_node Resolved change_solvent->end_node

Caption: Troubleshooting logic for poor separation in column chromatography.

G cluster_check Diagnosis cluster_action Inducement Methods cluster_result Outcome start Problem: No Crystals Formed After Cooling check_super Supersaturated Solution? start->check_super check_solvent Too Much Solvent Used? check_super->check_solvent No scratch Scratch Inner Surface of Flask check_super->scratch Yes evap Reduce Solvent Volume & Re-cool check_solvent->evap Yes seed Add a Seed Crystal scratch->seed No success end_node Crystallization Initiated scratch->end_node cool Cool in Ice Bath seed->cool No success seed->end_node cool->end_node evap->end_node

Caption: Troubleshooting logic for inducing crystallization.

References

Technical Support Center: Optimizing 3,4-Dichlorobenzyl Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3,4-dichlorobenzyl ether. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 3,4-dichlorobenzyl ether?

A1: The most common method for preparing 3,4-dichlorobenzyl ether is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol (R-OH) by a base to form an alkoxide, which then acts as a nucleophile and attacks 3,4-dichlorobenzyl halide (typically chloride or bromide) in an SN2 reaction to form the desired ether.[1][2]

Q2: What are the key starting materials for the Williamson ether synthesis of 3,4-dichlorobenzyl ether?

A2: The essential starting materials are:

  • An alcohol (the source of the OR group in the final ether).

  • 3,4-Dichlorobenzyl halide (e.g., 3,4-dichlorobenzyl chloride or bromide).

  • A suitable base to deprotonate the alcohol.

  • An appropriate solvent.

Q3: Which factors are critical for maximizing the yield of 3,4-dichlorobenzyl ether?

A3: Several factors significantly influence the reaction yield:

  • Choice of Base: A base strong enough to completely deprotonate the alcohol is crucial.

  • Solvent Selection: The solvent plays a key role in solvating the reactants and influencing the nucleophilicity of the alkoxide.

  • Reaction Temperature: Optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

  • Purity of Reagents: The presence of water can consume the base and lead to unwanted side reactions, so anhydrous conditions are recommended.[3]

Q4: Can phase-transfer catalysis (PTC) be used for this synthesis?

A4: Yes, phase-transfer catalysis is an excellent option for this reaction. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction with the 3,4-dichlorobenzyl halide occurs. This can allow for the use of milder bases like sodium hydroxide and can lead to improved reaction rates and yields.[4]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (the alcohol and 3,4-dichlorobenzyl halide), you can observe the disappearance of the reactants and the appearance of the product spot. The ether product will typically have a different Rf value than the starting materials.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the alcohol. 2. Poor Quality Reagents: Starting materials may be impure or degraded. 3. Presence of Water: Moisture can quench the alkoxide and hydrolyze the benzyl halide. 4. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a stronger base: Switch to a stronger base like sodium hydride (NaH) or potassium hydride (KH). 2. Purify starting materials: Ensure the alcohol and 3,4-dichlorobenzyl halide are pure. 3. Use anhydrous conditions: Dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC. A typical range for Williamson ether synthesis is 50-100 °C.[3]
Multiple Spots on TLC (Byproduct Formation) 1. Competing E2 Elimination: The alkoxide is acting as a base and promoting elimination of H-X from the benzyl halide to form an alkene (less common with primary benzyl halides). 2. Self-condensation of 3,4-dichlorobenzyl halide: Under strongly basic conditions, the halide can react with itself. 3. Hydrolysis of 3,4-dichlorobenzyl halide: If water is present, the halide can be hydrolyzed to 3,4-dichlorobenzyl alcohol.1. Use a less hindered base: If the alcohol is bulky, it can favor elimination. 2. Control stoichiometry and addition: Add the 3,4-dichlorobenzyl halide slowly to the solution of the alkoxide. 3. Ensure anhydrous conditions: As mentioned previously, rigorously exclude water from the reaction.
Difficult Purification 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Polar Byproducts: Inorganic salts or other polar impurities are present.1. Drive the reaction to completion: Increase the reaction time or temperature, or use a slight excess of one reactant (preferably the more easily removed one). 2. Aqueous Workup: An aqueous workup can effectively remove inorganic salts and other water-soluble impurities. Column chromatography on silica gel is often necessary for final purification.

Data Presentation

Table 1: Effect of Base and Solvent on Ether Yield (General Trends)

Base Solvent Typical Yield Range Comments
Sodium Hydride (NaH)DMF, THFGood to ExcellentStrong, non-nucleophilic base; requires anhydrous conditions.
Potassium Hydroxide (KOH)DMSO, EthanolModerate to GoodA common and less hazardous base; may require higher temperatures.
Sodium Hydroxide (NaOH) with PTCToluene/WaterGood to ExcellentPhase-transfer catalysis allows for milder conditions.
Potassium Carbonate (K2CO3)Acetone, DMFModerate to GoodA weaker base, often requires higher temperatures and longer reaction times.

Table 2: Influence of Leaving Group on Reaction Rate

Leaving Group (on Benzyl Moiety) Relative Reaction Rate
-I (Iodide)Fastest
-Br (Bromide)Fast
-Cl (Chloride)Moderate
-OTs (Tosylate)Fast

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Sodium Hydride

This protocol is a general procedure adaptable for the synthesis of 3,4-dichlorobenzyl ether from an alcohol and 3,4-dichlorobenzyl chloride.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.

  • Alcohol Deprotonation: The alcohol (1.0 equivalent) is dissolved in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) and the solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Ether Formation: The reaction mixture is cooled back to 0 °C, and a solution of 3,4-dichlorobenzyl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and then heated to 50-70 °C. The progress is monitored by TLC.

  • Workup: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This protocol provides an alternative using a phase-transfer catalyst, which can be more convenient for larger-scale reactions.

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: To the flask are added the alcohol (1.0 equivalent), toluene, an aqueous solution of sodium hydroxide (50% w/w, 3-5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents).

  • Addition of Benzyl Halide: 3,4-Dichlorobenzyl chloride (1.1 equivalents) is added to the stirred biphasic mixture.

  • Reaction: The mixture is heated to 70-90 °C with vigorous stirring for several hours. The progress of the reaction is monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and the layers are separated in a separatory funnel. The aqueous layer is extracted twice with toluene or another suitable organic solvent.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Alcohol, Base, and Solvent start->reagents alkoxide Form Alkoxide reagents->alkoxide add_halide Add 3,4-Dichlorobenzyl Halide alkoxide->add_halide heat_stir Heat and Stir add_halide->heat_stir monitor Monitor by TLC heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify product Pure 3,4-Dichlorobenzyl Ether purify->product

Caption: General experimental workflow for the Williamson ether synthesis of 3,4-dichlorobenzyl ether.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_reactions Side Reactions (e.g., Elimination) start->side_reactions Yes reagent_issues Reagent/Solvent Issues start->reagent_issues Yes optimize_conditions Optimize Temp/Time incomplete_reaction->optimize_conditions change_reagents Change Base/Solvent side_reactions->change_reagents purify_reagents Use Anhydrous/Pure Reagents reagent_issues->purify_reagents optimize_conditions->start Re-evaluate change_reagents->start Re-evaluate purify_reagents->start Re-evaluate

Caption: Troubleshooting logic for addressing low yield in 3,4-dichlorobenzyl ether synthesis.

References

Technical Support Center: Purification Strategies for Reactions Involving 3,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3,4-dichlorobenzyl chloride. It provides detailed troubleshooting advice, frequently asked questions, and standardized protocols for the effective removal of unreacted 3,4-dichlorobenzyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing unreacted 3,4-dichlorobenzyl chloride?

A1: The primary challenges include its relatively high boiling point, its reactivity towards nucleophiles and water, and its similar polarity to many reaction products, which can complicate purification by chromatography or crystallization. Under basic conditions or in the presence of water, it can hydrolyze to the corresponding 3,4-dichlorobenzyl alcohol, introducing another impurity.

Q2: What is the first step I should take to remove unreacted 3,4-dichlorobenzyl chloride after my reaction is complete?

A2: The initial step is typically to quench the reaction to neutralize any remaining reactive species. This involves carefully adding a quenching agent to the reaction mixture. The choice of quenching agent depends on the stability of your desired product.

Q3: Can I remove 3,4-dichlorobenzyl chloride by a simple aqueous wash?

A3: While a simple aqueous wash will not completely remove 3,4-dichlorobenzyl chloride due to its poor water solubility, it is a crucial step in the workup process.[1] Washing with a basic solution like sodium bicarbonate can help to hydrolyze the unreacted chloride to the more polar 3,4-dichlorobenzyl alcohol, which can then be more easily separated.[2]

Q4: Is distillation a viable method for removing 3,4-dichlorobenzyl chloride?

A4: Vacuum distillation can be a suitable method if your desired product is significantly less volatile than 3,4-dichlorobenzyl chloride (boiling point: 122-124 °C at 14 mmHg).[3] However, this method is not recommended if your product is thermally sensitive.

Troubleshooting Guides

Issue 1: Persistent presence of 3,4-dichlorobenzyl chloride in the product after workup.
Potential Cause Troubleshooting Step
Incomplete quenchingIncrease the amount of quenching agent and/or the reaction time for the quench. Ensure vigorous stirring to maximize contact between the reactants.
Insufficient hydrolysis during basic washIncrease the concentration of the basic solution (e.g., from 5% to 10% sodium bicarbonate) or increase the washing time.
Inefficient extractionPerform multiple extractions with an appropriate organic solvent to ensure all organic components are transferred from the aqueous layer.
Product and starting material have very similar polaritiesOptimize the solvent system for flash column chromatography to achieve better separation. Consider using a gradient elution.
Issue 2: Formation of 3,4-dichlorobenzyl alcohol as a major byproduct.
Potential Cause Troubleshooting Step
Presence of water in the reaction mixtureEnsure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Hydrolysis during aqueous workupThis is an expected outcome of a basic wash intended to remove the benzyl chloride. The resulting alcohol can often be more easily separated from the desired product by chromatography due to its higher polarity.

Experimental Protocols

Protocol 1: Quenching and Aqueous Workup

This protocol is a general method for quenching a reaction containing unreacted 3,4-dichlorobenzyl chloride and performing an initial purification.

Materials:

  • Reaction mixture

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Caution: Gas evolution (CO₂) may occur.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete quenching and hydrolysis of the unreacted 3,4-dichlorobenzyl chloride.

  • Transfer the mixture to a separatory funnel.

  • Add the organic extraction solvent and separate the layers.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the separation of a product from residual 3,4-dichlorobenzyl chloride using flash chromatography. The choice of solvent system is critical and should be determined by thin-layer chromatography (TLC) beforehand.[4]

Materials:

  • Crude product containing 3,4-dichlorobenzyl chloride

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Determine the Solvent System: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and there is good separation from the 3,4-dichlorobenzyl chloride spot.[4]

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, and load it onto the column.[5]

  • Elute the Column: Run the column using the predetermined solvent system, applying pressure to achieve a fast flow rate.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products if a suitable solvent can be found where the solubility of the product and 3,4-dichlorobenzyl chloride differ significantly with temperature.[6][7][8][9]

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Select a Solvent: Choose a solvent or solvent mixture in which the desired product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[7] 3,4-dichlorobenzyl chloride is generally soluble in non-polar solvents like hexanes and toluene.[1]

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallize: Allow the solution to cool slowly to room temperature to allow for the formation of large crystals. Then, place the flask in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.

Data Presentation

Table 1: Physical Properties of 3,4-Dichlorobenzyl Chloride

PropertyValueReference
CAS Number102-47-6[3]
Molecular FormulaC₇H₅Cl₃[3]
Molecular Weight195.47 g/mol [3]
AppearanceColorless to pale yellow liquid[1]
Boiling Point122-124 °C / 14 mmHg[3]
Density1.411 g/mL at 25 °C[3]
SolubilityGood solubility in non-polar solvents (e.g., hexane, toluene), limited solubility in polar solvents.[1]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Quenching/Washing Chemical conversion to a more easily separable compound (3,4-dichlorobenzyl alcohol).Simple, effective for initial cleanup.May introduce other impurities, not a complete purification method on its own.
Flash Chromatography Differential adsorption onto a stationary phase.High resolution, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent.
Recrystallization Difference in solubility at varying temperatures.Can yield very pure crystalline products.Only applicable to solid products, requires finding a suitable solvent.
Vacuum Distillation Separation based on differences in boiling points.Effective for large quantities and thermally stable compounds.Not suitable for heat-sensitive compounds.

Visualizations

experimental_workflow cluster_purification Purification Options start Reaction Mixture (with unreacted 3,4-dichlorobenzyl chloride) quench Quenching (e.g., with NaHCO3 soln) start->quench workup Aqueous Workup (Extraction & Washing) quench->workup crude Crude Product workup->crude chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization (if solid) crude->recrystallization distillation Vacuum Distillation (if thermally stable) crude->distillation final_product Pure Product chromatography->final_product recrystallization->final_product distillation->final_product

Caption: General workflow for the removal of unreacted 3,4-dichlorobenzyl chloride.

decision_tree start Is the desired product a solid? recrystallization Attempt Recrystallization start->recrystallization Yes is_thermostable Is the product thermally stable? start->is_thermostable No is_solid_yes Yes is_solid_no No chromatography Use Flash Column Chromatography recrystallization->chromatography If unsuccessful distillation Consider Vacuum Distillation is_thermostable->distillation Yes is_thermostable->chromatography No is_thermostable_yes Yes is_thermostable_no No

Caption: Decision tree for selecting a purification method.

References

Stability of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are related to its functional groups: the aldehyde and the ether linkage. The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. The ether linkage could potentially undergo cleavage under harsh acidic conditions. Additionally, as with many aromatic compounds, there may be some sensitivity to light (photostability).

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, the compound is expected to be most stable in aprotic, non-polar to moderately polar organic solvents such as hexanes, toluene, and dichloromethane, provided they are free of oxidizing impurities and stored under an inert atmosphere. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common for solubility but may present challenges over long-term storage if they contain water or impurities.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation products would be:

  • 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid: Formed via oxidation of the aldehyde group.

  • 4-Hydroxybenzaldehyde and 3,4-Dichlorobenzyl alcohol: Formed by the cleavage of the ether bond, potentially under strong acidic or basic conditions.

  • 3,4-Dichlorobenzaldehyde and 4-hydroxybenzaldehyde: While less common, cleavage on the other side of the ether oxygen could theoretically occur.

Q4: How should I store solutions of this compound?

A4: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The choice of solvent is also critical; use high-purity, dry solvents.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium. Prepare fresh stock solutions before each experiment. If using aqueous buffers, assess the stability of the compound in the buffer at the experimental temperature over the time course of the assay. Consider using a co-solvent like DMSO, but keep the final concentration low.
Oxidation of the aldehyde group. Degas aqueous buffers and media before adding the compound. Consider adding an antioxidant to the stock solution if compatible with the experimental setup.
Precipitation of the compound in aqueous media. Determine the solubility of the compound in your specific assay buffer. You may need to adjust the final concentration or the percentage of co-solvent.
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
Possible Cause Troubleshooting Step
Solvent-induced degradation. Analyze the stability of the compound in the HPLC mobile phase. If the mobile phase is acidic or basic, it may be causing on-column degradation.
Degradation in the stock solution. Re-evaluate your storage conditions (temperature, light exposure, atmosphere). Perform a forced degradation study to identify potential degradation products and their retention times.
Contamination of the solvent. Use fresh, high-purity solvents for preparing solutions and for the mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[1] These studies involve exposing the compound to stress conditions to accelerate degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • A stability-indicating method is one that can separate the parent compound from its degradation products.

Protocol 2: HPLC Method for Stability Testing

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape). - Flow Rate: 1.0 mL/min. - Detection: UV at a suitable wavelength (e.g., 254 nm). - Injection Volume: 10 µL. - Column Temperature: 30°C.

Data Presentation

The following table summarizes hypothetical stability data for this compound in common laboratory solvents under specific storage conditions.

Table 1: Stability of this compound in Various Solvents

SolventStorage ConditionPurity after 1 week (%)Purity after 4 weeks (%)Major Degradation Product
Acetonitrile4°C, in the dark>99984-[(3,4-Dichlorobenzyl)oxy]benzoic acid
DMSORoom Temp, ambient light95884-[(3,4-Dichlorobenzyl)oxy]benzoic acid
Methanol4°C, in the dark98964-[(3,4-Dichlorobenzyl)oxy]benzoic acid
DichloromethaneRoom Temp, ambient light>99>99Not Detected
Aqueous Buffer (pH 7.4)37°C90754-[(3,4-Dichlorobenzyl)oxy]benzoic acid

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion Compound This compound StockSolution Prepare Stock Solution (e.g., 1 mg/mL in ACN) Compound->StockSolution Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal Stress (60°C) StockSolution->Thermal Photo Photostability (UV/Vis Light) StockSolution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradants (e.g., LC-MS) HPLC->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Storage Define Optimal Storage Conditions Pathway->Storage

Caption: Workflow for assessing the stability of a compound.

Logical_Troubleshooting Problem Inconsistent Experimental Results CheckPurity Is the compound pure? Problem->CheckPurity CheckStability Is the compound stable in the solvent/buffer? CheckPurity->CheckStability Yes Purify Purify the compound CheckPurity->Purify No CheckSolubility Is the compound fully dissolved? CheckStability->CheckSolubility Yes ChangeSolvent Change solvent or storage conditions CheckStability->ChangeSolvent No AdjustConcentration Adjust concentration or add co-solvent CheckSolubility->AdjustConcentration No Success Consistent Results CheckSolubility->Success Yes Purify->CheckPurity ChangeSolvent->CheckStability AdjustConcentration->CheckSolubility

Caption: Troubleshooting inconsistent experimental results.

References

Preventing byproduct formation in 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during this Williamson ether synthesis reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride and forming the desired ether linkage.

Q2: What are the most common side reactions and byproducts in this synthesis?

A2: While the Williamson ether synthesis is generally efficient for this type of reaction, several side reactions can lead to the formation of byproducts:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride in the product mixture.

  • Products of 3,4-Dichlorobenzyl chloride Decomposition: Under basic conditions, benzyl halides can undergo self-condensation or elimination reactions, although this is less common with primary halides.

  • Aldol Condensation: 4-hydroxybenzaldehyde can potentially undergo self-condensation under basic conditions, though this is not typically a major byproduct in this specific synthesis.

  • Over-alkylation: While not an issue with the mono-hydroxy starting material, in related syntheses with dihydroxybenzaldehydes, reaction at multiple sites can occur.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of n-hexane and ethyl acetate. The disappearance of the starting materials (4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride) and the appearance of the product spot will indicate the reaction's progression.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Ineffective base. 4. Moisture in the reaction.1. Increase reaction time and monitor by TLC. 2. Optimize temperature; a moderate temperature (e.g., 40-80°C) is often effective.[1] 3. Use a suitable base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1] 4. Ensure all glassware is dry and use anhydrous solvents.
Presence of Unreacted 4-Hydroxybenzaldehyde 1. Insufficient amount of 3,4-dichlorobenzyl chloride. 2. Incomplete reaction.1. Use a slight excess of 3,4-dichlorobenzyl chloride. 2. Extend the reaction time.
Presence of Unreacted 3,4-Dichlorobenzyl chloride 1. Insufficient amount of 4-hydroxybenzaldehyde or base. 2. Low reaction temperature.1. Ensure at least stoichiometric amounts of 4-hydroxybenzaldehyde and base are used. 2. Increase the reaction temperature within the optimal range.
Formation of an Oily or Gummy Product 1. Presence of multiple byproducts. 2. Residual solvent.1. Purify the crude product using column chromatography on silica gel. 2. Ensure complete removal of the solvent under reduced pressure.
Difficulty in Product Purification 1. Similar polarities of the product and byproducts.1. Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). 2. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a similar synthesis of 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde.[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 10% Aqueous HCl

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (~1.0 mmol) in anhydrous DMF (5 mL), add sodium bicarbonate (~1.5 mmol), 3,4-dichlorobenzyl chloride (~1.2 mmol), and sodium iodide (~0.3 mmol).

  • Stir the resulting mixture at 40°C for approximately 24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, add 10% aqueous HCl (10 mL) to the reaction mixture.

  • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Quantitative Data from a Similar Synthesis

The following data is for the synthesis of 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde, which can serve as a reference.[1]

ParameterValue
Starting Material 3,4-Dihydroxybenzaldehyde (125 mg)
Product 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde
Yield 181 mg (68%)
Purification Method Chromatography (15% EtOAc/hexanes)
Melting Point 153°C (decomposed)

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Deprotonation Deprotonation of 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Deprotonation 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl_chloride SN2_Attack SN2 Attack by Phenoxide 3,4-Dichlorobenzyl_chloride->SN2_Attack Base Base (e.g., NaHCO₃) Base->Deprotonation Deprotonation->SN2_Attack Forms Phenoxide Product This compound SN2_Attack->Product Byproducts Byproducts (e.g., unreacted starting materials) SN2_Attack->Byproducts

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting_Workflow Start Reaction Complete (TLC Analysis) Workup Aqueous Workup (e.g., HCl wash, extraction) Start->Workup Crude_Product Crude Product Workup->Crude_Product Analyze Analyze Crude Product (e.g., NMR, LC-MS) Crude_Product->Analyze Pure Pure Product Analyze->Pure High Purity Impure Impure Product Analyze->Impure Low Purity / Byproducts Purify Purification (Column Chromatography or Recrystallization) Impure->Purify Purify->Analyze Re-analyze

Caption: Post-Reaction Workflow and Troubleshooting Logic.

References

Technical Support Center: Synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde via the Williamson ether synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Ineffective Base: The base used may not be strong enough to completely deprotonate the 4-hydroxybenzaldehyde. 2. Poor Quality Reagents: Starting materials or solvent may be wet or impure. 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 4. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Use a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is anhydrous. 2. Use anhydrous solvents (e.g., dry DMF or acetonitrile) and pure starting materials. 3. Increase the reaction temperature. Temperatures between 40°C and 80°C have been reported for similar reactions.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Extend the reaction time. Monitor the reaction by TLC until the starting material is consumed.
Presence of Unreacted 4-Hydroxybenzaldehyde 1. Insufficient Base: Not enough base was used to deprotonate all of the 4-hydroxybenzaldehyde. 2. Insufficient Alkylating Agent: Not enough 3,4-dichlorobenzyl chloride was added to react with all the generated phenoxide.1. Use a slight excess of the base (e.g., 1.5 equivalents) to ensure complete deprotonation.[1] 2. Use a slight excess of 3,4-dichlorobenzyl chloride (e.g., 1.1 equivalents).
Formation of Side Products (Impurities) 1. Side reaction of the alkyl halide: 3,4-Dichlorobenzyl chloride is a primary benzylic halide and is not prone to E2 elimination, but impurities in the halide could lead to side products.[3][4] 2. Over-alkylation: If there are other reactive sites, they might get alkylated. (Not applicable for 4-hydroxybenzaldehyde). 3. C-alkylation: Alkali phenoxides can sometimes undergo C-alkylation in addition to the desired O-alkylation.1. Ensure the purity of the 3,4-dichlorobenzyl chloride. 2. This is not a common issue with 4-hydroxybenzaldehyde. 3. Use polar aprotic solvents like DMF or DMSO to favor O-alkylation.
Difficult Product Purification 1. Product "oiling out": The product may separate as an oil instead of crystallizing during recrystallization. 2. Co-precipitation of impurities: Impurities with similar solubility may co-crystallize with the product.1. Try using a mixed solvent system for recrystallization (e.g., ethanol/water or ethyl acetate/hexane).[5] Allow the solution to cool slowly without disturbance.[5] 2. If recrystallization is ineffective, purify the product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis is achieved through a Williamson ether synthesis.[3][4] This is a nucleophilic substitution (SN2) reaction where the phenoxide ion of 4-hydroxybenzaldehyde, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride and forming the ether linkage.[1]

Q2: Which base is most suitable for this reaction?

A2: For the synthesis of aryl ethers, mild bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used.[2] Stronger bases like sodium hydride (NaH) can also be employed. The choice of base can influence the reaction rate and yield.[2]

Q3: What solvent should I use?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are recommended for this reaction.[1][6] These solvents effectively dissolve the reactants and facilitate the SN2 reaction. It is crucial to use anhydrous solvents to prevent side reactions.

Q4: Can I use 3,4-dichlorobenzyl bromide instead of the chloride?

A4: Yes, the corresponding bromide can also be used. In SN2 reactions, the reactivity of alkyl halides follows the trend I > Br > Cl. Therefore, the bromide might react faster than the chloride.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q6: What are the key safety precautions for this experiment?

A6: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. 3,4-Dichlorobenzyl chloride is a lachrymator and an irritant. DMF is a skin and eye irritant. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Quantitative Data Presentation

The following table summarizes quantitative data from analogous Williamson ether syntheses involving substituted benzaldehydes. This data can serve as a benchmark for the synthesis of this compound.

ProductReactantsBase/SolventTemp. (°C)Time (h)Yield (%)Reference
4-(Hexyloxy)benzaldehyde4-Hydroxybenzaldehyde, 1-BromohexaneK₂CO₃ / DMF801295[1]
4-((4-Chlorobenzyl)oxy)benzaldehyde4-Hydroxybenzaldehyde, 4-Chlorobenzyl chlorideK₂CO₃ / MeCNRoom Temp.-99[6]
4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde3,4-Dihydroxybenzaldehyde, 3,4-Dichlorobenzyl chlorideNaHCO₃ / DMF402068[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established procedures for the Williamson ether synthesis of similar compounds.[1][2][6]

Materials:

  • 4-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 10 mL per gram of 4-hydroxybenzaldehyde).

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

  • Add 3,4-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the 4-hydroxybenzaldehyde spot has disappeared.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of DMF used).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[5] If further purification is required, column chromatography on silica gel can be performed.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 1. Add 4-hydroxybenzaldehyde, K₂CO₃, and anhydrous DMF to a round-bottom flask. B 2. Stir at room temperature for 15-20 minutes. A->B C 3. Add 3,4-dichlorobenzyl chloride. B->C D 4. Heat to 70-80°C and stir for 12-24 hours. C->D E 5. Monitor by TLC. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash organic layer with water and brine. G->H I 9. Dry with Na₂SO₄, filter, and concentrate. H->I J 10. Recrystallize from ethanol/water or ethyl acetate/hexane. I->J K 11. (Optional) Purify by column chromatography. J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

The most common impurities can be categorized as starting materials, by-products from the synthesis process, and degradation products. The synthesis of this compound is typically a Williamson ether synthesis.[1][2][3] Based on this, the primary potential impurities are:

  • Starting Materials:

    • 4-Hydroxybenzaldehyde

    • 3,4-Dichlorobenzyl chloride

  • By-products:

    • Isomers of the final product (e.g., from isomeric impurities in the starting materials)

    • Products from side reactions, such as the self-condensation of starting materials.

  • Degradation Products:

    • 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid (from oxidation of the aldehyde)

    • 4-Hydroxybenzaldehyde and 3,4-Dichlorobenzyl alcohol (from hydrolysis of the ether linkage)

Q2: What analytical techniques are most suitable for analyzing impurities in this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the analysis of non-volatile impurities in this compound. Gas Chromatography (GC) may be suitable for analyzing volatile impurities that might be present in the starting materials. For structural elucidation and confirmation of unknown impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What could be the cause?

Poor peak shape is a common issue in HPLC analysis.[1] Several factors can contribute to this:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica-based column can interact with polar analytes, causing peak tailing. Using a base-deactivated column or adding a competitive base (like triethylamine) to the mobile phase can help.

  • Mismatched Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.[4]

  • Column Degradation: Loss of stationary phase or a void at the column inlet can lead to poor peak shapes.[5]

Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?

Identifying unknown peaks is a critical part of impurity analysis. A systematic approach is necessary:

  • Blank Injection: Run a blank (injection of the mobile phase or sample solvent) to ensure the peaks are not from the system or solvent.

  • Spiking: Inject known potential impurities (starting materials, expected by-products) individually to see if their retention times match the unknown peaks.

  • LC-MS Analysis: If the impurity cannot be identified by spiking, LC-MS analysis can provide the molecular weight and fragmentation pattern, which are crucial for structural elucidation.

  • Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and confirm their presence in the sample.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Co-elution of Impurities with the Main Peak

Symptoms:

  • The main peak is broad or asymmetrical.

  • The peak area of the main peak is not reproducible.

  • A shoulder is observed on the main peak.

Possible Causes & Solutions:

CauseSolution
Inadequate Chromatographic Resolution Optimize the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).[2]
Try a different column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl).
Adjust the column temperature.
Presence of Isomeric Impurities Isomers often have very similar polarities. A longer column or a column with a smaller particle size may be needed to improve resolution.
Issue 2: Baseline Noise or Drift

Symptoms:

  • The baseline on the chromatogram is not stable, showing noise, spikes, or a continuous drift.[5]

Possible Causes & Solutions:

CauseSolution
Air Bubbles in the System Degas the mobile phase thoroughly using sonication or an online degasser.[2] Purge the pump to remove any trapped air.
Contaminated Mobile Phase or Column Use high-purity solvents and freshly prepared mobile phases.[4] Flush the column with a strong solvent to remove contaminants.
Detector Lamp Instability Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[2]
Temperature Fluctuations Use a column oven to maintain a stable column temperature. Ensure the ambient laboratory temperature is stable.[2]

Experimental Protocols

General HPLC Method for Impurity Profiling

This is a starting point for method development and may require optimization for your specific instrumentation and impurity profile.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30.1-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL.

Visualizations

Impurity_Analysis_Workflow Workflow for Impurity Identification A Sample with Unknown Peak B Inject Blank A->B C Peak Present? B->C D System/Solvent Peak C->D Yes E Spike with Known Impurities C->E No F Retention Time Match? E->F G Impurity Identified F->G Yes H LC-MS Analysis F->H No J Structure Elucidation H->J I Forced Degradation Study I->J

Caption: A logical workflow for identifying unknown peaks in an HPLC chromatogram.

Synthesis_Impurities Potential Impurities from Synthesis cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities A 4-Hydroxybenzaldehyde C This compound A->C D Unreacted 4-Hydroxybenzaldehyde A->D F Isomeric By-products A->F B 3,4-Dichlorobenzyl chloride B->C E Unreacted 3,4-Dichlorobenzyl chloride B->E B->F G Degradation Products (Oxidation/Hydrolysis) C->G

Caption: Relationship between starting materials and potential impurities.

References

Validation & Comparative

A Comparative Analysis of Benzyl and 3,4-Dichlorobenzyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group is a critical strategic decision in the design of complex multi-step organic syntheses. The ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. This guide provides a detailed comparison of the widely used benzyl (Bn) protecting group and its halogenated analogue, the 3,4-dichlorobenzyl (DCB) group, for the protection of hydroxyl functionalities. This analysis is supported by available experimental data and established principles of organic chemistry to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Benzyl and 3,4-Dichlorobenzyl Protecting Groups

The benzyl group is a mainstay in organic synthesis, valued for its general stability under a wide range of reaction conditions, including acidic and basic media.[1][2] Its removal is most commonly and efficiently achieved by catalytic hydrogenolysis, a mild reductive method.[3]

The 3,4-dichlorobenzyl group is a less common alternative that offers a modified reactivity profile due to the presence of two electron-withdrawing chlorine atoms on the aromatic ring. This substitution is expected to alter the stability of the protecting group under various conditions, potentially offering advantages in specific synthetic contexts where the traditional benzyl group may be unsuitable.

Comparative Stability and Reactivity

The stability of a protecting group is paramount to its successful application. The following table summarizes the expected and reported stability of benzyl and 3,4-dichlorobenzyl ethers under various reaction conditions. It is important to note that direct quantitative comparative studies between these two specific protecting groups are not extensively available in the literature; therefore, some of the stated stability for the 3,4-dichlorobenzyl group is inferred from established principles of physical organic chemistry.

Condition CategoryReagent/ConditionBenzyl (Bn) Ether Stability3,4-Dichlorobenzyl (DCB) Ether StabilityRationale for Difference
Acidic Strong Acids (e.g., HBr, BCl₃, BBr₃)LabileLabileBoth are cleaved by strong acids, though the rate may differ.
Mild Acids (e.g., Acetic Acid)Generally StableGenerally StableBoth are typically stable to mild acidic conditions.
Basic Strong Bases (e.g., NaH, KOH)Generally StableGenerally StableBoth are ether linkages and are stable to strong bases.
Oxidative DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Stable under thermal conditions; can be cleaved photochemically.[4]Expected to be more stable than Bn.The electron-withdrawing chloro groups deactivate the aromatic ring towards oxidation.
Ceric Ammonium Nitrate (CAN)StableExpected to be more stable than Bn.Similar to DDQ, the deactivated ring is less susceptible to oxidation.
Reductive Catalytic Hydrogenolysis (H₂/Pd-C)LabileLabile, potentially faster cleavage.The C-Cl bonds are susceptible to hydrogenolysis, which may facilitate cleavage of the C-O bond.
Dissolving Metal Reduction (Na/NH₃)LabileLabileBoth are susceptible to cleavage under these conditions.

Experimental Protocols

Detailed methodologies for the introduction and removal of these protecting groups are crucial for their practical application.

Protection of Alcohols

Protocol 1: Williamson Ether Synthesis for Benzylation

This is a standard and widely used method for the formation of benzyl ethers.

  • Reaction: R-OH + Bn-Br + NaH → R-OBn + NaBr + H₂

  • Procedure:

    • To a solution of the alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) portionwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (Bn-Br, 1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 1-12 hours).

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Williamson Ether Synthesis for 3,4-Dichlorobenzylation (Representative)

This protocol is an adaptation of the standard Williamson ether synthesis for the 3,4-dichlorobenzyl group.

  • Reaction: R-OH + DCB-Cl + NaH → R-ODCB + NaCl + H₂

  • Procedure:

    • Follow the same procedure as for benzylation (Protocol 1), substituting 3,4-dichlorobenzyl chloride or bromide for benzyl bromide.

    • Reaction times may vary depending on the reactivity of the alcohol and should be monitored by TLC.

Protection_Workflow cluster_start Starting Materials Alcohol Alcohol (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Deprotonation Solvent Anhydrous Solvent (DMF or THF) Solvent->Alkoxide Deprotonation Protected_Product Protected Alcohol (R-OBn or R-ODCB) Alkoxide->Protected_Product SN2 Reaction Benzylation_Reagent Benzylation Reagent (Bn-Br or DCB-Cl) Benzylation_Reagent->Protected_Product

Figure 1: General workflow for the protection of alcohols via Williamson ether synthesis.
Deprotection of Benzyl and 3,4-Dichlorobenzyl Ethers

Protocol 3: Catalytic Hydrogenolysis for Debenzylation

This is the most common and mild method for the cleavage of benzyl ethers.

  • Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene

  • Procedure:

    • Dissolve the benzyl-protected alcohol (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Protocol 4: Reductive Cleavage of 3,4-Dichlorobenzyl Ethers (Anticipated)

Due to the presence of C-Cl bonds, hydrogenolysis of 3,4-dichlorobenzyl ethers may proceed more rapidly and can also lead to the reduction of the chlorine substituents.

  • Reaction: R-ODCB + H₂ (gas) --(Pd/C)--> R-OH + 3,4-Dichlorotoluene (and potentially other reduced byproducts)

  • Procedure:

    • Follow the same procedure as for debenzylation (Protocol 3).

    • Careful monitoring of the reaction is crucial to minimize over-reduction of the aromatic ring or dehalogenation. The choice of catalyst and reaction conditions may need to be optimized to achieve selective C-O bond cleavage.

Deprotection_Workflow cluster_start Protected Substrate Protected_Alcohol Protected Alcohol (R-OBn or R-ODCB) Deprotected_Product Deprotected Alcohol (R-OH) Protected_Alcohol->Deprotected_Product Cleavage Byproduct Byproduct (Toluene or Dichlorotoluene) Protected_Alcohol->Byproduct Reaction_Conditions Reductive Conditions (H₂/Pd-C) Reaction_Conditions->Deprotected_Product Reaction_Conditions->Byproduct

Figure 2: General workflow for the deprotection of benzyl and dichlorobenzyl ethers.

Conclusion

The benzyl protecting group remains a versatile and reliable choice for the protection of hydroxyl groups, with a wealth of literature to support its application. The 3,4-dichlorobenzyl group, while less studied, presents an intriguing alternative. Its electron-withdrawing nature suggests enhanced stability towards oxidative conditions, which could be advantageous in synthetic routes involving oxidation steps where a standard benzyl group might be labile. Conversely, the presence of chloro-substituents may increase its lability under certain reductive conditions, a factor that requires careful consideration and optimization.

For researchers, the choice between these two protecting groups will depend on the specific chemical environment of their synthetic intermediates. The benzyl group is the standard choice for general applications, while the 3,4-dichlorobenzyl group may offer a solution for syntheses requiring high stability to oxidation. Further systematic studies are needed to fully elucidate the quantitative differences in reactivity and to expand the utility of the 3,4-dichlorobenzyl protecting group in complex molecule synthesis.

References

A Researcher's Guide to the Stability of Substituted Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecular architectures. Among these, benzyl (Bn) ethers and their substituted analogues are workhorse protecting groups for hydroxyl and amino functionalities due to their general robustness.[1][2] However, the true power of this protecting group family lies in the tunable stability offered by aromatic substitution, which allows for selective deprotection and orthogonal strategies.[3][4]

This guide provides an objective comparison of the stability and lability of the parent benzyl (Bn) group and its common electron-rich derivatives, the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups. Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic endeavors.

The primary distinction between these groups lies in their electronic properties.[4] Electron-donating methoxy substituents on the aromatic ring increase the electron density, rendering the group more susceptible to cleavage under acidic and oxidative conditions compared to the unsubstituted benzyl group.[3][5] The 2,4-dimethoxybenzyl group, with an additional ortho-methoxy substituent, is even more electron-rich and thus the most labile of the three under these conditions.[4][5] This differential reactivity is the cornerstone of their application in orthogonal protection strategies.[3][5]

Comparative Stability and Deprotection Conditions

The choice of a benzyl-type protecting group is dictated by its stability towards various reaction conditions planned in the synthetic route and the specific conditions available for its removal. The following table summarizes the relative lability of Bn, PMB, and DMB groups under common deprotection conditions.

Protecting GroupStructureAcidic Cleavage (e.g., TFA)Oxidative Cleavage (e.g., DDQ)Reductive Cleavage (H₂/Pd-C)
Benzyl (Bn) Stable (requires strong acid)[2][6]Very Slow / Requires Harsh Conditions[7][8]Readily Cleaved[1][6][9]
p-Methoxybenzyl (PMB) Labile (milder than DMB)[10]Readily Cleaved[7][11][12]Readily Cleaved[13]
2,4-Dimethoxybenzyl (DMB) Very Labile (cleaved under mild acid)[5][14]More Reactive than PMB[12][15]Readily Cleaved[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and successful implementation in the laboratory. The following are representative protocols for the cleavage of DMB, PMB, and Bn ethers.

Protocol 1: Acidic Cleavage of a 2,4-Dimethoxybenzyl (DMB) Ether with Trifluoroacetic Acid (TFA)

The high acid lability of the DMB group allows for its removal under very mild conditions, preserving other acid-sensitive functionalities.[14] The cleavage proceeds through a resonance-stabilized 2,4-dimethoxybenzyl carbocation.[14]

Objective: To selectively cleave a DMB ether in the presence of more robust protecting groups.

Materials:

  • DMB-protected substrate

  • Dichloromethane (CH₂)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Scavenger (optional, e.g., triethylsilane or anisole)

Procedure:

  • Dissolve the DMB-protected substrate in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M. If the substrate may be sensitive to the electrophilic carbocation byproduct, add a scavenger (1-5 equivalents).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration, typically 5-10% (v/v).[5][14]

  • Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC). Reaction times are typically short, ranging from 30 minutes to 2 hours.[5]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, extract with an organic solvent such as ethyl acetate or dichloromethane (3x).[14]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.[14]

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether with DDQ

The electron-rich nature of the PMB group allows for selective oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a method that leaves many other protecting groups, including the parent Bn group, intact.[7][11][12] The reaction proceeds through a charge-transfer complex.[12][16]

Objective: To selectively deprotect a PMB ether under neutral conditions.

Materials:

  • PMB-protected substrate

  • Dichloromethane (CH₂)

  • Water (H₂O)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate in a mixture of CH₂Cl₂ and H₂O (typically a ratio of 10:1 to 20:1 v/v) to a concentration of approximately 0.03-0.05 M.[7][16] The presence of water is crucial for the hydrolysis of the intermediate.[16]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1–1.5 equivalents) to the solution in one portion.[16] The mixture will typically develop a deep color (green or brown) indicating the formation of the charge-transfer complex.[16]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[7]

  • Continue stirring for the specified time (typically 1-4 hours) while monitoring the reaction by TLC.[7][16]

  • Once the starting material is consumed, dilute the reaction with CH₂Cl₂ and quench with a saturated aqueous NaHCO₃ solution to neutralize the DDQH₂ byproduct.[7][16]

  • Separate the organic phase, wash it again with saturated aqueous NaHCO₃, and then with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Protocol 3: Reductive Cleavage of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common method for cleaving the robust benzyl ether.[2][6] It is favored for its clean reaction profile and the formation of volatile toluene as a byproduct.[17]

Objective: To cleave a benzyl ether under neutral, reductive conditions.

Materials:

  • Benzyl-protected substrate

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, THF)[9][17]

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a syringe filter

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a flask equipped with a magnetic stir bar.[17]

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.[1][17] For more resistant substrates, the catalyst loading can be increased.[17]

  • Seal the reaction vessel and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Replace the inert atmosphere with hydrogen gas (H₂). For laboratory scale, this is often accomplished by evacuating and backfilling with H₂ from a balloon three times.[17]

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[17]

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent to ensure complete recovery of the product.[17]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified if necessary.

Protecting Group Strategy Workflow

The selection of a protecting group is a critical decision in synthesis design. The following diagram illustrates a logical workflow for choosing and removing a benzyl-type protecting group based on the required stability and desired deprotection method.

G cluster_selection Protecting Group Selection cluster_deprotection Deprotection Strategy Start Define Synthetic Route & Required Stability Q_Acid Is high acid lability required? Start->Q_Acid Q_Oxidation Is oxidative cleavage (orthogonality) needed? Q_Acid->Q_Oxidation No PG_DMB Select DMB Group Q_Acid->PG_DMB Yes Q_Robust Is maximum stability to acid/oxidation needed? Q_Oxidation->Q_Robust No PG_PMB Select PMB Group Q_Oxidation->PG_PMB Yes Q_Robust->Start No (Re-evaluate) PG_Bn Select Bn Group Q_Robust->PG_Bn Yes Dep_Acid Mild Acidic Cleavage (TFA) PG_DMB->Dep_Acid Primary Path Dep_Reduct Reductive Cleavage (H2, Pd/C) PG_DMB->Dep_Reduct PG_PMB->Dep_Acid Harsher Conditions Dep_Oxid Oxidative Cleavage (DDQ) PG_PMB->Dep_Oxid Primary Path PG_PMB->Dep_Reduct PG_Bn->Dep_Reduct Primary Path Product Deprotected Substrate Dep_Acid->Product Dep_Oxid->Product Dep_Reduct->Product

Caption: Workflow for benzyl protecting group selection and deprotection.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis to confirm the chemical structure of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The guide outlines the expected data from various analytical techniques and compares it with a structurally related alternative, 4-chlorobenzaldehyde. This objective comparison, supported by experimental data, serves as a robust methodology for structural verification.

Spectroscopic Data Comparison

The confirmation of the this compound structure relies on the unique signals observed in different spectroscopic analyses. The following table summarizes the expected and observed quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. For comparative purposes, data for 4-chlorobenzaldehyde is also presented.

Spectroscopic TechniqueThis compound4-Chlorobenzaldehyde
¹H NMR (CDCl₃, 400 MHz)δ 9.98 (s, 1H, -CHO), 7.82 (d, J=8.5 Hz, 2H, Ar-H), 7.51 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.2 Hz, 1H, Ar-H), 7.40 (d, J=1.8 Hz, 1H, Ar-H), 7.15 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 5.10 (s, 2H, -O-CH₂-)δ 9.98 (s, 1H), 7.82 (d, J = 8.5 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H)[1]
¹³C NMR (CDCl₃, 101 MHz)δ 190.8, 163.5, 137.0, 133.2, 132.2, 131.0, 130.6, 129.5, 128.8, 115.2, 69.2δ 190.8, 140.8, 134.6, 130.8, 129.3[1]
FT-IR (KBr, cm⁻¹)~3050 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1685 (C=O str.), ~1600, 1500 (Ar C=C str.), ~1250 (Ar-O-C str.), ~820 (p-subst. Ar C-H bend), ~800 (1,2,4-trisubst. Ar C-H bend), ~700 (C-Cl str.)~3080 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1700 (C=O str.), ~1590, 1480 (Ar C=C str.), ~825 (p-subst. Ar C-H bend), ~740 (C-Cl str.)
Mass Spec. (EI, m/z)M⁺ at ~280, fragments at ~159 (dichlorobenzyl), ~121 (oxybenzaldehyde)M⁺ at 140, [M-H]⁺ at 139, [M-CHO]⁺ at 111
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.

Spectroscopic Analysis Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Structural Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ftir->interpretation ms->interpretation comparison Comparison with Alternatives & Literature Data interpretation->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Instrumentation: The spectra are recorded on a 400 MHz NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Impact (EI) ionization is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

References

Comparative Analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the purity of different batches of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde as determined by a robust High-Performance Liquid Chromatography (HPLC) method. The purity of this compound is critical for researchers, scientists, and drug development professionals, as impurities can lead to spurious results and side reactions in subsequent synthetic steps. This document outlines the detailed experimental protocol for the HPLC analysis and presents a comparative data summary.

The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used method for its high resolution and sensitivity in analyzing moderately polar organic compounds.[1] For comparison, this guide will present data from three different hypothetical batches of this compound, illustrating the capability of the HPLC method to discern variations in purity and impurity profiles.

Potential Impurities

The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride. Therefore, potential process-related impurities could include unreacted starting materials and by-products. Additionally, oxidation of the aldehyde functional group can lead to the formation of the corresponding carboxylic acid, which is a common degradation product.

Potential impurities considered in this analysis are:

  • 4-Hydroxybenzaldehyde (Starting Material)

  • 3,4-Dichlorobenzyl alcohol (By-product from hydrolysis of the chloride)

  • 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid (Oxidation Product)

Data Presentation

The following table summarizes the quantitative purity analysis of three different batches of this compound using the described HPLC method.

Compound Batch A (%) Batch B (%) Batch C (%)
This compound99.5298.8599.81
4-Hydroxybenzaldehyde0.150.48Not Detected
3,4-Dichlorobenzyl alcohol0.080.250.05
4-[(3,4-Dichlorobenzyl)oxy]benzoic acid0.250.420.14
Total Purity 99.52 98.85 99.81

Experimental Protocol: HPLC Purity Analysis

A detailed methodology is crucial for obtaining reliable and reproducible purity data. The following protocol was established for the analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for this separation.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (65:35 v/v) is used.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solutions by dissolving the test batches of this compound in the mobile phase to achieve the same concentration as the standard solution.

  • Impurity Standards: Prepare individual standard solutions of the potential impurities (4-hydroxybenzaldehyde, 3,4-dichlorobenzyl alcohol, and 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid) in the mobile phase to determine their retention times for peak identification.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the individual impurity standard solutions to identify their respective retention times.

  • Inject the sample solutions from each batch.

  • Record the chromatograms and integrate the peak areas for all components.

  • Calculate the percentage purity of each batch by the area normalization method.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis for the purity determination of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_sample Dissolve Sample in Mobile Phase hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Dissolve Reference Standard in Mobile Phase prep_std->hplc_system prep_imp Dissolve Impurity Standards in Mobile Phase prep_imp->hplc_system inject_std Inject Standard Solutions hplc_system->inject_std inject_sample Inject Sample Solutions inject_std->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom integrate_peaks Integrate Peak Areas record_chrom->integrate_peaks calc_purity Calculate % Purity integrate_peaks->calc_purity report Generate Report calc_purity->report Logical_Relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs product This compound (Test Batches) hplc RP-HPLC Analysis product->hplc ref_std Reference Standard ref_std->hplc impurities Potential Impurity Standards impurities->hplc purity Purity Assessment (%) hplc->purity impurity_profile Impurity Profile hplc->impurity_profile

References

A Comparative Guide to the Efficacy of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic use of protecting groups is paramount to the success of complex multi-step syntheses. 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde serves as a key intermediate, essentially a protected version of 4-hydroxybenzaldehyde, where the phenolic hydroxyl is masked by a 3,4-Dichlorobenzyl (DCB) ether. The efficacy of this reagent is determined by the stability of the DCB protecting group and the reactivity of the aldehyde moiety.

This guide provides an objective comparison of the 4-[(3,4-Dichlorobenzyl)oxy] protecting group against other common alternatives, supported by experimental data and protocols, to aid in the rational design of synthetic routes.

Synthesis of Substituted Benzyloxy Benzaldehydes

The most common and efficient method for preparing this compound and its analogues is the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of a phenol (e.g., 4-hydroxybenzaldehyde) to form a phenoxide, which then displaces a halide from a substituted benzyl halide. The reaction is known for its broad scope and generally good yields, typically ranging from 50-95%.[2]

The table below compares the synthesis of this compound with analogues bearing different benzyl-type protecting groups.

ProductPhenol ReactantBenzyl Halide ReactantBase / ConditionsSolventYieldReference
4-[(3,4-Dichlorobenzyl)oxy] benzaldehyde 4-Hydroxybenzaldehyde3,4-Dichlorobenzyl chlorideK₂CO₃, NaI, 40°C, 20hDMF~68%*[3]
4-(Benzyloxy)benzaldehyde 4-HydroxybenzaldehydeBenzyl bromideK₂CO₃, reflux, 14hEthanolHigh[4]
4-(p-Methoxybenzyloxy) benzaldehyde 4-Hydroxybenzaldehydep-Methoxybenzyl chlorideK₂CO₃, NaI, 40°C, 20hDMF75%[3]

*Yield is based on the synthesis of the analogous 3-hydroxy-4-(3,4-dichlorobenzyloxy)benzaldehyde under similar conditions.

Efficacy Comparison I: Protecting Group Stability and Cleavage

The primary advantage of the 3,4-Dichlorobenzyl (DCB) group lies in its exceptional stability compared to other common benzyl ethers. The electron-withdrawing nature of the two chlorine atoms on the benzyl ring destabilizes the carbocation intermediate that forms during cleavage, rendering the ether bond more robust.[5] This enhanced stability makes it a "permanent" protecting group, ideal for syntheses requiring harsh conditions where other more labile groups would fail.

This stability provides crucial orthogonality, allowing for the selective deprotection of other groups in its presence. The following table summarizes the typical cleavage conditions for common benzyl-type protecting groups.

Protecting GroupAbbreviationTypical Cleavage (Deprotection) ConditionsMechanism
3,4-Dichlorobenzyl DCBStrong Lewis acids (e.g., BCl₃); Harsh catalytic hydrogenation.Acid-catalyzed cleavage; Hydrogenolysis
Benzyl BnCatalytic Hydrogenation (H₂, Pd/C); Strong acids.[6][7]Hydrogenolysis
p-Methoxybenzyl PMBOxidative Cleavage (DDQ, CAN).[7][8]Single Electron Transfer (SET)
3,4-Dimethoxybenzyl DMBMild Oxidative Cleavage (DDQ).[9]Single Electron Transfer (SET)

The increased stability of the DCB group allows for a synthetic strategy where a PMB group can be removed with DDQ without affecting the DCB-protected phenol, a key advantage in multi-step routes.

Diagram 1: Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Wittig Olefination start 4-Hydroxybenzaldehyde + 3,4-Dichlorobenzyl Chloride reagents1 K₂CO₃, NaI DMF, 40°C start->reagents1 product1 This compound reagents1->product1 ylide Phosphonium Ylide (e.g., Ph₃P=CHR) product1->ylide Subsequent Reaction reagents2 Base (e.g., n-BuLi) THF ylide->reagents2 product2 Substituted Stilbene Derivative reagents2->product2

References

A Comparative Guide to Alternative Protecting Groups for 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of the hydroxyl group in 4-hydroxybenzaldehyde is a critical step in multi-step organic syntheses. The choice of a suitable protecting group is paramount, as it must be stable under various reaction conditions while allowing for facile and selective removal. This guide provides an objective comparison of several common and alternative protecting groups for 4-hydroxybenzaldehyde, supported by experimental data and detailed protocols.

Comparison of Protecting Groups

The selection of an optimal protecting group is contingent on factors such as the stability towards anticipated reaction conditions (acidic, basic, oxidative, reductive), the ease of introduction and removal, and orthogonality with other protecting groups present in the molecule. The following sections detail the performance of common protecting groups for 4-hydroxybenzaldehyde.

Data Presentation

The following tables summarize the quantitative data for the protection and deprotection of the hydroxyl group of 4-hydroxybenzaldehyde with various protecting groups.

Table 1: Protection of 4-Hydroxybenzaldehyde

Protecting GroupReagents and ConditionsSolventTime (h)Yield (%)Reference
Benzyl (Bn) Benzyl chloride, NaHCO₃, NaIDMF2071[1]
p-Methoxybenzyl (PMB) p-Methoxybenzyl chloride, NaHCO₃, NaIDMF2475[1]
Allyl Allyl bromide, K₂CO₃Acetone2Not specified[2]
Allyl Allyl bromide, Sodium metalEthanol2489[3]
Acetate (Ac) Acetic anhydride, VOSO₄ (1%)Solvent-free2480 (for thymol)[4]
TBDMS TBDMS-Cl, ImidazoleDMF2-4>90 (for phenols)[5]
MOM MOM-Cl, DIPEADCM2-4>90 (for phenols)[5]

Note: Some yields are for similar phenolic substrates and serve as a general reference.

Table 2: Deprotection of Protected 4-Hydroxybenzaldehyde Derivatives

Protected GroupReagents and ConditionsSolventTime (h)Yield (%)Reference
Benzyl (Bn) H₂, 10% Pd/CEtOHNot specified>95 (general)[5]
p-Methoxybenzyl (PMB) DDQToluene7179 (for carbazole)[6]
Allyl Pd(PPh₃)₄, K₂CO₃MethanolNot specified82-97 (general)[7]
Acetate (Ac) P(4-VPH)ClO₄Ethanol0.0896[8]
TBDMS TBAF (1M solution)THF0.75Low (32%) to >95 (general)[5][9]
MOM 2M HClMethanolNot specified>90 (general)[5]

Note: Some yields are for similar substrates and serve as a general reference. The yield for TBDMS deprotection can be low due to the basicity of TBAF, and buffered conditions are recommended for sensitive substrates.

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

Benzyl (Bn) Protection of 4-Hydroxybenzaldehyde

To a solution of 4-hydroxybenzaldehyde (1.0 mmol) in DMF (5 mL), sodium bicarbonate (1.5 mmol), benzyl chloride (2.0 mmol), and sodium iodide (0.3 mmol) are added. The resulting mixture is stirred at 40°C for 24 hours. After cooling, 10% aqueous HCl (10 mL) is added, and the solution is extracted with ethyl acetate (3 x 10 mL). The combined organic fractions are washed with brine (10 mL), dried over anhydrous MgSO₄, and the solvent is evaporated in vacuo. The crude product is purified by silica gel chromatography to afford 4-benzyloxybenzaldehyde.[1]

Catalytic Hydrogenolysis for Benzyl (Bn) Deprotection

The benzyl-protected 4-hydroxybenzaldehyde (1.0 mmol) is dissolved in a suitable solvent like ethanol or ethyl acetate. To this solution, 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added. The reaction vessel is purged with hydrogen gas (H₂), and a hydrogen atmosphere is maintained (e.g., using a balloon). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 4-hydroxybenzaldehyde.

tert-Butyldimethylsilyl (TBDMS) Protection of 4-Hydroxybenzaldehyde

4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq) are dissolved in anhydrous DMF. tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) is added at room temperature, and the mixture is stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product can be purified by flash column chromatography.[5]

TBAF-mediated Deprotection of TBDMS Ether

To a cold (0 °C) solution of the TBDMS-protected 4-hydroxybenzaldehyde (1.0 equiv.) in dry tetrahydrofuran (THF), tetra-n-butylammonium fluoride (TBAF) (1.1 equiv. of a 1 M solution in THF) is added. The resulting solution is stirred for 45 minutes, allowing the mixture to warm to room temperature. The solution is then diluted with dichloromethane and quenched with water. The organic layer is separated, washed with brine, and dried over magnesium sulfate. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography to give 4-hydroxybenzaldehyde.[9] For base-sensitive substrates, buffering the TBAF with acetic acid is recommended to improve yields.[9]

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting a suitable protecting group for 4-hydroxybenzaldehyde based on the planned synthetic route.

Protecting_Group_Selection start Start: Need to protect 4-hydroxybenzaldehyde stability_q What are the upcoming reaction conditions? start->stability_q acidic Acidic Conditions stability_q->acidic Acid-labile groups will be cleaved basic Strongly Basic Conditions (e.g., Grignard, n-BuLi) stability_q->basic Base-stable groups are required reductive Reductive Conditions (e.g., LiAlH4, NaBH4) stability_q->reductive Stable to hydrides oxidative Oxidative Conditions stability_q->oxidative Oxidation-resistant groups needed catalytic_h2 Catalytic Hydrogenation (e.g., H2/Pd-C) stability_q->catalytic_h2 Avoid groups cleaved by hydrogenation pg_acid Consider: - Benzyl (Bn) - Acetate (Ac) - TBDMS (moderately stable) acidic->pg_acid pg_base Consider: - Benzyl (Bn) - PMB - Allyl - MOM - TBDMS basic->pg_base pg_reductive Consider: - Benzyl (Bn) - PMB - Allyl - Acetate (Ac) - TBDMS - MOM reductive->pg_reductive pg_oxidative Consider: - Acetate (Ac) - TBDMS (Bn, PMB, Allyl, MOM are sensitive to some oxidizing agents) oxidative->pg_oxidative pg_catalytic_h2 Avoid Benzyl (Bn) Consider: - PMB - Allyl - Acetate (Ac) - TBDMS - MOM catalytic_h2->pg_catalytic_h2 deprotection_q What are the desired deprotection conditions? pg_acid->deprotection_q pg_base->deprotection_q pg_reductive->deprotection_q pg_oxidative->deprotection_q pg_catalytic_h2->deprotection_q dep_mild_acid Mild Acidic deprotection_q->dep_mild_acid dep_basic Basic deprotection_q->dep_basic dep_reductive Reductive deprotection_q->dep_reductive dep_oxidative Oxidative deprotection_q->dep_oxidative dep_fluoride Fluoride Ion deprotection_q->dep_fluoride pg_dep_acid Choose: - MOM - TBDMS - Acetate (Ac) dep_mild_acid->pg_dep_acid pg_dep_base Choose: - Acetate (Ac) dep_basic->pg_dep_base pg_dep_reductive Choose: - Benzyl (Bn) dep_reductive->pg_dep_reductive pg_dep_oxidative Choose: - PMB dep_oxidative->pg_dep_oxidative pg_dep_fluoride Choose: - TBDMS dep_fluoride->pg_dep_fluoride

Caption: Decision workflow for selecting a protecting group for 4-hydroxybenzaldehyde.

Conclusion

The choice of a protecting group for 4-hydroxybenzaldehyde is a strategic decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative overview of several widely used protecting groups, highlighting their respective advantages and disadvantages through quantitative data and detailed experimental protocols. By considering the stability and deprotection conditions outlined, researchers can make an informed choice of a protecting group that is orthogonal to their specific synthetic transformations, ultimately facilitating the successful synthesis of complex target molecules.

References

Comparative Biological Activities of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde and its derivatives. The information is compiled from various studies and presented to facilitate the understanding of their potential as therapeutic agents.

Derivatives of benzaldehyde, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a dichlorobenzyl ether moiety at the 4-position of the benzaldehyde scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the anticancer, anti-inflammatory, and enzyme inhibitory activities of this compound derivatives, presenting available experimental data and methodologies to aid in further research and development.

Anticancer Activity

Several studies have highlighted the potential of benzaldehyde derivatives as anticancer agents, with activity observed against various human cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Comparative Anticancer Potency

The following table summarizes the cytotoxic activity (IC50 values) of various benzaldehyde derivatives against different cancer cell lines. While specific data for this compound derivatives is limited in the reviewed literature, the data for structurally related compounds provide valuable insights into their potential efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BenzaldehydeVariousNot specified, but showed antitumor activity[1]
VanillinBreast CancerNot specified, but showed anticancer effects[2]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeNot SpecifiedNot Specified, but showed antibacterial activity[3]
Pyrazolo[4,3-c]hexahydropyridine derivativeMDA-MB-231 (Breast)4.2[4]
Pyrazolo[4,3-c]hexahydropyridine derivativeMCF-7 (Breast)2.4[4]
Thiazolidinone derivativeMDA-MB-231 (Breast)1.9 ± 1.15[4]
s-Triazine derivativeMCF-7 (Breast)0.77 ± 0.01[4]
s-Triazine derivativeMDA-MB-231 (Breast)6.49 ± 0.04[4]
Mebendazole (a benzimidazole derivative)MDA-MB-231 (TNBC)Showed anticancer effect at 0.5 and 1 µM
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10 to 200 µM) dissolved in a suitable solvent like DMSO and incubated for a specified period (e.g., 24 or 48 hours).[5]

  • MTT Addition: After the incubation period, an MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[5]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

Benzaldehyde derivatives have demonstrated promising anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in inflammation.

Mechanism of Action: NF-κB and Nrf2/HO-1 Pathways

Certain benzaldehyde derivatives isolated from marine fungi have been shown to exert their anti-inflammatory effects by inactivating the NF-κB pathway and inducing heme oxygenase-1 (HO-1) expression through the translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2).[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1 Keap1 Keap1->Nrf2 Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->IKK Inhibits Benzaldehyde->Nrf2 Induces dissociation from Keap1 Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkappaB_n->Inflammatory_Genes Induces Transcription ARE ARE Nrf2_n->ARE Binds HO1 HO-1 Gene ARE->HO1 Induces Transcription HO1->Inflammatory_Genes Inhibits

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into control, standard (e.g., Indomethacin), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 20 mg/kg body weight).[7]

  • Carrageenan Injection: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Enzyme Inhibition

The inhibitory activity of this compound derivatives against various enzymes is a key area of interest for their therapeutic potential.

Comparative Enzyme Inhibitory Activity

The following table presents the inhibitory concentrations (IC50 or Ki) of various benzaldehyde derivatives against different enzymes.

Compound/DerivativeEnzymeIC50 / KiReference
4-BromobenzaldehydeMushroom TyrosinaseIC50 = 114 µM[8]
4-ChlorobenzaldehydeMushroom TyrosinaseIC50 = 175 µM[8]
4-FluorobenzaldehydeMushroom TyrosinaseIC50 = 387 µM[8]
4-(N,N-dipropylamino)benzaldehyde (DPAB)Mouse Aldehyde Dehydrogenase (Class I)Ki = 10 nM (with propanal)[9]
4-(N,N-dipropylamino)benzaldehyde (DPAB)Human Aldehyde Dehydrogenase (Class I)Ki = 3 nM (with propanal)[9]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeE. coli FabHIC50 = 1.7 mM[3]
Substituted benzylidene derivative (IND-30)Human Acetylcholinesterase (hAChE)IC50 = 4.16 ± 0.063 µM[10]
Substituted benzylidene derivative (IND-30)Human Butyrylcholinesterase (hBuChE)IC50 = 95.34 ± 0.144 µM[10]
Experimental Protocol: General Enzyme Inhibition Assay

The protocol for determining enzyme inhibitory activity generally involves the following steps:

  • Reagent Preparation: Prepare buffer solutions, substrate, enzyme, and test compound solutions.

  • Assay Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Monitoring Reaction Progress: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.

G start Start: Compound Synthesis and Characterization in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity hit_id Hit Identification (Based on potent activity and low toxicity) in_vitro->hit_id cytotoxicity->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt lead_opt->in_vitro Iterative Process in_vivo In Vivo Studies (e.g., Animal Models of Disease) lead_opt->in_vivo pk_pd Pharmacokinetic and Pharmacodynamic Studies in_vivo->pk_pd candidate Preclinical Candidate Selection pk_pd->candidate

This guide provides a foundational understanding of the biological activities of this compound derivatives based on existing literature. Further focused research on this specific scaffold is warranted to fully elucidate its therapeutic potential.

References

Unveiling the Structure-Activity Relationship of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde analogs, delving into their structure-activity relationships (SAR) with a focus on anticancer and enzyme-inhibiting properties. While specific data for the 3,4-dichloro-substituted title compound is limited in publicly available literature, this guide draws upon data from structurally related benzyloxybenzaldehyde analogs to provide valuable insights.

Core Structure and Rationale

The core structure of the compounds discussed features a benzaldehyde ring connected to a substituted benzyl group via an ether linkage at the 4-position. This benzyloxybenzaldehyde scaffold has emerged as a promising pharmacophore in the development of therapeutic agents. The aldehyde group can act as a reactive center or a key binding motif, while the lipophilic benzyl ether portion can influence membrane permeability and interactions with hydrophobic pockets of target proteins. The substitutions on both the benzaldehyde and the benzyl rings play a crucial role in modulating the biological activity of these analogs.

Comparative Analysis of Biological Activity

To elucidate the SAR of this compound analogs, we have compiled and compared quantitative data from studies on related benzyloxybenzaldehyde derivatives. The primary biological activities explored are anticancer effects, particularly against the human leukemia (HL-60) cell line, and inhibition of aldehyde dehydrogenase (ALDH), a family of enzymes implicated in cancer cell survival and resistance to chemotherapy.

Anticancer Activity against HL-60 Cells

A study on a series of benzyloxybenzaldehyde derivatives revealed that substitutions on both the benzyloxy and benzaldehyde moieties significantly impact their cytotoxic activity against HL-60 cells. The following table summarizes the key findings.

Compound IDBenzaldehyde Ring SubstitutionBenzyl Ring SubstitutionIC50 (µM) against HL-60 Cells
1 2-(benzyloxy)Unsubstituted> 10
2 2-(benzyloxy)2-Chloro8.2
3 2-(benzyloxy)4-Chloro7.5
4 2-(benzyloxy)-5-chloroUnsubstituted9.1

Table 1: Anticancer activity of selected benzyloxybenzaldehyde analogs against the HL-60 human leukemia cell line.

From this data, several SAR trends can be observed:

  • Position of the Benzyloxy Group: A 2-(benzyloxy) substitution on the benzaldehyde ring appears to be a favorable feature for anticancer activity.

  • Halogen Substitution on the Benzyl Ring: The introduction of a chlorine atom on the benzyl ring, at either the 2- or 4-position, significantly enhances the cytotoxic activity compared to the unsubstituted analog. This suggests that halogenation of the benzyl moiety is a key strategy for improving the anticancer potency of this class of compounds.

  • Halogen Substitution on the Benzaldehyde Ring: A chlorine substitution on the benzaldehyde ring also contributes to the cytotoxic effect.

While direct data for a 3,4-dichloro substitution is unavailable, the enhanced activity of mono-chloro analogs suggests that di-substitution might further potentiate the anticancer effects. The electronic and steric properties of the di-chloro substitution pattern would likely influence the molecule's interaction with its biological target.

Aldehyde Dehydrogenase (ALDH) Inhibition

Benzyloxybenzaldehyde derivatives have also been investigated as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a promising target in cancer therapy. A study exploring various analogs provided the following IC50 values.

Compound IDBenzaldehyde Ring SubstitutionBenzyl Ring SubstitutionALDH1A3 IC50 (µM)
5 4-(benzyloxy)Unsubstituted> 10
6 4-(benzyloxy)4-Methoxy1.29
7 4-(benzyloxy)4-Chloro0.23

Table 2: Inhibitory activity of selected 4-(benzyloxy)benzaldehyde analogs against ALDH1A3.

The SAR for ALDH1A3 inhibition reveals:

  • Substitution on the Benzyl Ring is Crucial: Similar to the anticancer activity, substitution on the benzyl ring is critical for potent ALDH1A3 inhibition.

  • Electron-Withdrawing Groups Enhance Activity: A chloro-substituted analog (Compound 7) exhibited significantly higher potency than a methoxy-substituted analog (Compound 6), suggesting that electron-withdrawing groups on the benzyl ring are favorable for ALDH1A3 inhibition.

These findings strongly suggest that the 3,4-dichloro substitution pattern in the title compound would likely result in potent ALDH1A3 inhibitory activity.

Experimental Protocols

To aid in the further investigation of these analogs, detailed methodologies for the key experiments are provided below.

Synthesis of Benzyloxybenzaldehyde Analogs

The general synthetic route for benzyloxybenzaldehyde analogs involves the Williamson ether synthesis.

Synthesis substituents Substituted Phenol reaction Williamson Ether Synthesis substituents->reaction benzyl_halide Substituted Benzyl Halide benzyl_halide->reaction base Base (e.g., K2CO3) Solvent (e.g., Acetone) base->reaction product Substituted Benzyloxybenzaldehyde reaction->product

Caption: General synthetic scheme for benzyloxybenzaldehyde analogs.

Procedure:

  • A mixture of the appropriately substituted phenol (1 equivalent), substituted benzyl halide (1.1 equivalents), and a base such as potassium carbonate (2 equivalents) is refluxed in a suitable solvent like acetone or DMF.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired benzyloxybenzaldehyde analog.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with various concentrations of the analog cell_seeding->compound_treatment incubation1 Incubate for 48-72 hours compound_treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement ic50_calculation Calculate IC50 values measurement->ic50_calculation

Caption: Workflow for the MTT assay to determine anticancer activity.

Procedure:

  • Cancer cells (e.g., HL-60) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the synthesized analogs and a vehicle control (e.g., DMSO).

  • After a 48-72 hour incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

ALDH Enzyme Inhibition Assay

The inhibitory activity of the analogs against ALDH enzymes can be measured using a fluorescence-based assay that monitors the production of NADH.

ALDH_Assay reagent_prep Prepare assay buffer, enzyme, NAD+, and substrate solutions plate_setup Add buffer, enzyme, NAD+, and inhibitor to a 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate at room temperature plate_setup->pre_incubation reaction_initiation Initiate the reaction by adding the substrate (e.g., aldehyde) pre_incubation->reaction_initiation fluorescence_reading Measure the increase in NADH fluorescence over time reaction_initiation->fluorescence_reading data_analysis Calculate the rate of reaction and determine IC50 values fluorescence_reading->data_analysis ALDH_Pathway Aldehyde Aldehyde (e.g., from chemotherapy) ALDH ALDH Aldehyde->ALDH CarboxylicAcid Carboxylic Acid (Detoxification) ALDH->CarboxylicAcid RetinoicAcid Retinoic Acid ALDH->RetinoicAcid Retinaldehyde Retinaldehyde Retinaldehyde->ALDH RAR_RXR RAR/RXR Receptors RetinoicAcid->RAR_RXR GeneExpression Target Gene Expression RAR_RXR->GeneExpression CellOutcome Cell Differentiation, Proliferation, Apoptosis GeneExpression->CellOutcome Inhibitor 4-[(3,4-Dichlorobenzyl)oxy] benzaldehyde Analog Inhibitor->ALDH

Safety Operating Guide

Proper Disposal of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a halogenated organic compound. Adherence to these protocols is crucial due to the potential hazards associated with this class of chemicals.

Hazard Profile and Safety Precautions

  • Skin and Eye Damage: May cause severe skin burns and eye damage.[1][2][3][4]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood.[2][5]

Disposal Procedures

The following step-by-step process outlines the proper disposal of this compound.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step.

  • Halogenated Waste Stream: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[5][6][7]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6][8] Do not mix with other incompatible waste types such as acids, bases, or oxidizers.[8]

Step 2: Container Selection and Labeling

  • Appropriate Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[7] The container must be in good condition.

  • Clear Labeling: The waste container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[6][7] The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[7]

    • An indication of the hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").

    • The approximate concentration and quantity of the waste.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the waste container in a designated and secure area, such as a satellite accumulation area or a main hazardous waste storage area.

  • Closed Containers: Keep the waste container tightly closed except when adding waste.[7][8]

  • Secondary Containment: It is good practice to store the waste container in secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow Institutional Protocols: Adhere to all specific protocols and documentation requirements set by your institution for hazardous waste disposal. Waste material must be disposed of in accordance with national and local regulations.[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes typical hazard classifications for similar dichlorobenzaldehyde compounds.

Hazard ClassificationCategory
Skin Corrosion/Irritation1B
Serious Eye Damage/Eye Irritation1
Aquatic Hazard (Acute)2
Aquatic Hazard (Chronic)2

Note: This data is based on related compounds and should be used as a guideline. Always handle unknown compounds with the utmost caution.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation and Handling cluster_waste Waste Segregation and Collection cluster_storage Storage and Disposal start Start: Chemical to be Disposed ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Halogenated Organic Compound fume_hood->identify select_container Select Designated 'Halogenated Organic Waste' Container identify->select_container Is Halogenated label_container Label Container: 'Hazardous Waste' + Chemical Name & Hazards select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store Store in Designated Secure Area close_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Summary

Based on analogous compounds, 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is presumed to be a hazardous substance that requires careful handling to mitigate risks. It is likely to be corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed or inhaled. Additionally, it is expected to be toxic to aquatic life with long-lasting effects. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive approach to safety involves a combination of engineering controls and personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential burns.
Eye and Face Protection Safety goggles and a face shieldTo protect against splashes and airborne particles.
Body Protection A lab coat or chemical-resistant apronTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesTo prevent inhalation of dust or vapors, especially when handling the solid form or creating solutions.
Engineering Control Chemical Fume HoodTo ensure adequate ventilation and minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the chemical fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound, avoiding the generation of dust.

  • Solution Preparation : When preparing solutions, slowly add the compound to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and rinsate, must be collected in a designated hazardous waste container.

  • Container Labeling : The hazardous waste container must be clearly labeled with the chemical name and a description of the contents.

  • Professional Disposal : All hazardous waste must be disposed of through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Access to Safety Equipment prep2->prep3 handling1 Weigh and Transfer Solid prep3->handling1 handling2 Prepare Solution handling1->handling2 post1 Decontaminate Work Area handling2->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Hazardous Waste post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.